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2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine Documentation Hub

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  • Product: 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
  • CAS: 1152475-50-7

Core Science & Biosynthesis

Foundational

Beyond the Scaffold: Functionalizing 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine for Kinase Inhibition

Executive Summary & Structural Significance[1][2][3] 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine represents a high-value "privileged scaffold" in medicinal chemistry, specifically serving as a precursor for 9-deazapurine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2][3]

2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine represents a high-value "privileged scaffold" in medicinal chemistry, specifically serving as a precursor for 9-deazapurine analogues. Unlike its more common isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine, the core of drugs like Tofacitinib), the [3,2-d] system moves the nitrogen from the 7-position to the 9-position (purine numbering).

This structural shift is critical for "scaffold hopping"—a strategy used to overcome patent cliffs or improve physicochemical properties (solubility, lipophilicity) while maintaining binding affinity to ATP-dependent enzymes.

Key Technical Insight: The molecule functions as a dual-electrophile platform . The biological "mechanism of action" for this specific halogenated intermediate is its ability to access sub-micromolar antiproliferative activity through orthogonal functionalization. Research indicates that the C7-iodine atom is not merely a synthetic handle but can actively contribute to potency via halogen bonding within hydrophobic pockets of target kinases (e.g., RET, JAK, or specific serine/threonine kinases).

Chemical Mechanism of Action: Regioselective Functionalization

To utilize this molecule, one must understand its reactivity hierarchy. The scaffold contains two distinct electrophilic sites (C2-Cl and C7-I) and one nucleophilic site (N5-H).

The Reactivity Hierarchy
  • N5-H (Pyrrole Nitrogen): The most acidic proton (

    
    ). Must be protected (e.g., SEM, Boc, Tosyl) or alkylated first to prevent catalyst poisoning during cross-coupling.
    
  • C7-I (Iodine): The "Soft" Electrophile. Highly reactive toward Palladium(0) oxidative addition. This is the primary site for Suzuki-Miyaura or Sonogashira couplings to introduce aryl/heteroaryl groups (mimicking the N9-substituents of purines).

  • C2-Cl (Chlorine): The "Hard" Electrophile. Less reactive toward Pd(0) than the iodide but susceptible to

    
     (Nucleophilic Aromatic Substitution) if activated, or subsequent cross-coupling under forcing conditions.
    
Visualization: Synthetic Logic Flow

The following diagram illustrates the orthogonal functionalization strategy required to convert the scaffold into a bioactive kinase inhibitor.

SyntheticLogic Scaffold 2-chloro-7-iodo-5H- pyrrolo[3,2-d]pyrimidine Step1 Step 1: N5-Protection (SEM-Cl / NaH) Scaffold->Step1 Prevent Poisoning Step2 Step 2: C7-Functionalization (Suzuki Coupling / Pd(PPh3)4) Step1->Step2 Chemoselective (I > Cl) Step3 Step 3: C2-Diversification (SNAr or Buchwald) Step2->Step3 Late-Stage Diversity Final Bioactive 9-Deazapurine Kinase Inhibitor Step3->Final Deprotection

Caption: Orthogonal synthetic workflow exploiting the reactivity difference between C7-Iodine and C2-Chlorine.

Biological Mechanism: The Pharmacophore

While the halogenated intermediate itself is a building block, derivatives synthesized from it exhibit a distinct mechanism of action in oncology.

ATP-Competitive Inhibition

The 9-deazapurine core mimics Adenosine. When functionalized, it binds to the hinge region of kinases.[1]

  • Hinge Binding: The N1 and C2-substituents interact with the kinase hinge backbone via hydrogen bonds.

  • Hydrophobic Pocket (The Iodine Role): In derivatives where the iodine is retained or substituted with a hydrophobic group, this moiety occupies the "gatekeeper" region or the hydrophobic back-pocket of the kinase.

    • Citation Note: Studies on halogenated pyrrolo[3,2-d]pyrimidines suggest that the C7-iodine significantly enhances cytotoxicity (sub-micromolar

      
      ) compared to the hydrogenated parent, potentially due to enhanced lipophilic interactions or direct halogen bonding with carbonyls in the active site [1].
      
Cellular Phenotype: G2/M Arrest

Unlike some kinase inhibitors that trigger immediate apoptosis (G1 arrest), 2,4-dichloro and 7-iodo functionalized pyrrolo[3,2-d]pyrimidines have been observed to induce accumulation in the G2/M phase of the cell cycle. This blockade prevents cancer cells from entering mitosis, eventually leading to mitotic catastrophe or delayed apoptosis [1].

Visualization: Signaling Pathway Inhibition

MoA Drug 9-Deazapurine Derivative (Scaffold Based) Kinase Target Kinase (e.g., Aurora, RET, JAK) Drug->Kinase Competes with ATP Phos Phosphorylation Cascade Kinase->Phos Inhibits ATP ATP ATP->Kinase Blocked CellCycle Cell Cycle Progression Phos->CellCycle Downregulates Arrest G2/M Arrest CellCycle->Arrest Checkpoint Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mitotic Catastrophe

Caption: Mechanism of action showing ATP-competitive inhibition leading to G2/M cell cycle arrest.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C7

Objective: To functionalize the C7-iodine position while leaving the C2-chlorine intact for later steps.

Reagents:

  • Scaffold: N-protected 2-chloro-7-iodo-pyrrolo[3,2-d]pyrimidine (1.0 eq)

  • Boronic Acid: Aryl-boronic acid (1.1 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: DME/Water (4:1)

Step-by-Step:

  • Degassing: Charge a microwave vial with the scaffold, boronic acid, and base. Suspend in DME/Water. Sparge with Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).

  • Catalyst Addition: Add

    
     quickly under Argon flow. Seal the vial.
    
  • Reaction: Heat to 80°C for 4–6 hours. (Monitor via LC-MS. The C-I bond reacts significantly faster than C-Cl).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the C7-arylated, C2-chloro intermediate.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Validate the biological activity of the synthesized derivative.[2]

System: LanthaScreen™ Eu Kinase Binding Assay (or equivalent).

  • Preparation: Prepare 3x serial dilutions of the synthesized compound in DMSO (Start at 10 µM).

  • Incubation: Mix Kinase (5 nM), Alexa Fluor® Tracer (tracer 222 or 199), and Europium-labeled antibody in assay buffer.

  • Addition: Add 5 µL of compound solution to 20 µL of the kinase/tracer mix in a 384-well white plate.

  • Equilibrium: Incubate at Room Temperature for 60 minutes.

  • Readout: Measure TR-FRET signal (Excitation 340 nm; Emission 615 nm and 665 nm) on a plate reader (e.g., EnVision).

  • Analysis: Calculate

    
     by plotting the emission ratio (665/615) against log[compound].
    

Quantitative Data Summary: Structure-Activity Relationship (SAR)[6][7]

The following table summarizes the impact of C7-halogenation on antiproliferative activity (Data generalized from comparative studies on pyrrolo[3,2-d]pyrimidines [1]).

Compound VariantC2 SubstituentC7 SubstituentMDA-MB-231

(µM)
Mechanism Note
Parent Scaffold ClH> 10.0Weak binding; lacks hydrophobic fill.
Target Scaffold Cl I (Iodine) < 1.0 High potency; Halogen bond donor.
Derivative AClPhenyl2.5Steric bulk improves binding vs H, but less than I.
Derivative B

I1.2H-bond donor at C2 alters solubility.

References

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed). Context: Establishes the specific potency enhancement provided by the C7-iodine substituent and details the G2/M arrest mechanism.[3] URL:[Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Source: Bioorganic Chemistry (Elsevier). Context: Provides the broader context of deazapurine scaffolds in kinase inhibition, useful for contrasting the [3,2-d] vs [2,3-d] isomers. URL:[Link]

  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Source: Journal of the American Chemical Society. Context: Describes advanced metal-catalyzed coupling techniques relevant to functionalizing the halogenated positions of these scaffolds. URL:[Link]

Sources

Exploratory

Technical Whitepaper: 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

A Versatile 9-Deazapurine Scaffold for C-Nucleoside and Kinase Inhibitor Discovery[1] Executive Summary 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1152475-50-7) is a high-value heterocyclic building block belongin...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile 9-Deazapurine Scaffold for C-Nucleoside and Kinase Inhibitor Discovery[1]

Executive Summary

2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1152475-50-7) is a high-value heterocyclic building block belonging to the 9-deazapurine class.[1][2][3] Unlike its more common isomer, 7-deazapurine (pyrrolo[2,3-d]pyrimidine), this scaffold features a nitrogen atom at the position corresponding to N7 of purine and a carbon atom at the position corresponding to N9.

This structural arrangement renders the compound uniquely suited for the synthesis of C-nucleosides —analogs where the hydrolytically unstable N-glycosidic bond is replaced by a robust C-C bond.[1] The presence of orthogonal reactive handles—an electrophilic iodine at C7 (mimicking the N9 position) and a reactive chlorine at C2 (mimicking the C2 position of purine)—allows for precise, regioselective diversification.[4] This guide details the structural logic, synthesis, and application of this scaffold in modern drug discovery.

Structural Analysis & Isosterism

The utility of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine lies in its ability to mimic the purine core while offering altered electronic properties and metabolic stability.[1]

2.1 Purine vs. 9-Deazapurine Mapping

In the pyrrolo[3,2-d]pyrimidine system, the fusion of the pyrimidine and pyrrole rings creates a specific numbering challenge. It is critical to map this correctly to the biological purine target.[1]

  • Purine N7

    
     Pyrrolo N5:  The hydrogen-bond donor/acceptor capability is retained at the "top" of the five-membered ring.[1]
    
  • Purine N9

    
     Pyrrolo C7:  The nitrogen atom typically attached to the ribose sugar is replaced by a carbon atom. This is the site of iodination in the subject compound.
    
  • Purine C2

    
     Pyrrolo C2:  The chlorine atom here allows for the introduction of amines, mimicking the 2-amino group of guanine or allowing for further chain extension.
    

Diagram 1: Structural Isosterism and Numbering Mapping The following diagram visualizes the atom-for-atom mapping between the natural purine core and the 2-chloro-7-iodo-9-deazapurine scaffold.

Scaffold_Comparison cluster_0 Natural Purine (Adenine/Guanine Core) cluster_1 9-Deazapurine Scaffold Purine Purine (N9 = Glycosylation Site) Scaffold 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (C7 = C-Glycosylation Site) Purine->Scaffold Isosteric Replacement P_N9 N9 (Purine) Sugar Attachment S_C7 C7-Iodo (Scaffold) C-C Bond Formation P_N9->S_C7 N -> C Replacement (Hydrolytic Stability) P_N7 N7 (Purine) H-Bond Acceptor S_N5 N5-H (Scaffold) H-Bond Donor P_N7->S_N5 Retained Motif P_C2 C2 (Purine) Substituent S_C2 C2-Chloro (Scaffold) SnAr Handle P_C2->S_C2 Functional Equivalence

Caption: Mapping of the purine nucleus to the 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine scaffold, highlighting the critical N9-to-C7 substitution.

Synthetic Methodology

The preparation of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine typically proceeds from the un-iodinated parent heterocycle.[1] The high electron density of the pyrrole ring allows for regioselective electrophilic aromatic substitution at the C7 position.

3.1 Synthesis of the Intermediate (Iodination)

Reaction: Electrophilic Iodination Substrate: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1119280-66-8) Reagent: N-Iodosuccinimide (NIS)[1]

Protocol:

  • Dissolution: Charge a reaction vessel with 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) and anhydrous DMF (approx. 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–18 hours. Monitor by LC-MS for the consumption of starting material (

    
    ) and formation of product (
    
    
    
    ).[4]
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DMF.[1]

    • Dilute the residue with water/ice slurry.[1]

    • Collect the resulting precipitate by filtration.[1]

    • Wash the filter cake with water and cold ethanol.[1]

    • Dry under high vacuum to afford the title compound as a solid.[1]

  • Purification: If necessary, purify via silica gel column chromatography (eluting with DCM/MeOH or DCM/EtOAc gradients).

Key Causality:

  • Why NIS? NIS is a mild source of iodonium ions (

    
    ) that avoids the acidic conditions of 
    
    
    
    /acid, preserving the acid-sensitive pyrrolopyrimidine system.
  • Why C7? The C7 position is the most electron-rich site on the pyrrole ring (beta to the nitrogen), directing the electrophile exclusively to this position over the electron-deficient pyrimidine ring.[1]

3.2 Functionalization Workflow

The scaffold offers three distinct points of diversity. The order of operations is critical to avoid chemoselectivity issues.

Diagram 2: Functionalization Logic & Workflow

Reaction_Workflow Start 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Step1 Step 1: Iodination (NIS, DMF) Target: C7 Position Start->Step1 Intermediate 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (The Core Scaffold) Step1->Intermediate Branch1 Path A: N-Alkylation (Base, R-X) Intermediate->Branch1 Protect/Diversify N5 Branch2 Path B: Suzuki/Sonogashira (Pd cat., Boronic Acid/Alkyne) Intermediate->Branch2 React C7-I (Most Reactive C-X) Branch3 Path C: SnAr Displacement (Amine, Heat) Intermediate->Branch3 React C2-Cl (Requires Activation) Product1 N5-Functionalized Core Branch1->Product1 Product2 C7-Aryl/Alkynyl Analog (C-Nucleoside Mimic) Branch2->Product2 Product3 C2-Amino Derivative Branch3->Product3

Caption: Step-wise functionalization strategy. C7-Iodine is generally more reactive toward Pd-catalysis than C2-Chlorine, allowing for sequential cross-coupling.[1]

Applications in Drug Discovery[4][6]
4.1 C-Nucleoside Analogs (Antivirals/Oncology)

The primary application of the 9-deazapurine scaffold is the synthesis of C-nucleosides .[1] By coupling the C7-iodo intermediate with a ribose derivative (e.g., via Heck reaction or lithiation/addition to a ribonolactone), researchers can create nucleoside analogs that are resistant to purine nucleoside phosphorylase (PNP) degradation.[4]

  • Mechanism: The C-C bond at the pseudo-glycosidic position prevents cleavage, extending the half-life of the drug in vivo.

  • Example Class: Analogs of Forodesine (Immucillin H) and Galidesivir (BCX4430) often utilize deazapurine scaffolds to inhibit viral RNA polymerases.[4]

4.2 Kinase Inhibitors

The scaffold serves as a hinge-binding motif.[1]

  • Binding Mode: The N1 and C2-substituent usually interact with the hinge region of the kinase ATP pocket.[1]

  • Selectivity: The vector at C7 projects into the solvent-exposed region or the ribose pocket, allowing for the attachment of solubilizing groups or specificity-determining moieties.[1]

Quantitative Data & Physical Properties[1][2][6][7]
PropertyValueNote
CAS Number 1152475-50-7Unique Identifier
Molecular Formula

Molecular Weight 279.47 g/mol
Appearance Off-white to yellow solidLight sensitive
Solubility DMSO, DMFSparingly soluble in DCM
Storage 2–8 °C, Inert AtmosphereProtect from light
C2 Reactivity ModerateRequires heat or catalysis for

C7 Reactivity HighExcellent substrate for Pd-coupling
References
  • ChemicalBook. (2025). 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine Properties and Supplier Data. Retrieved from [4]

  • Google Patents. (2024). Nitrogen-containing heterocyclic derivative and method for producing same. Patent WO2024195674A1.[1] Retrieved from

  • ACS Medicinal Chemistry Letters. (2014). Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide. (Contextual synthesis of pyrrolo-fused systems). Retrieved from [4]

  • GuideChem. (2025). 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine Product Details. Retrieved from [4]

  • National Institutes of Health (NIH). (2022).[4] Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed Central.[1] Retrieved from [4]

Sources

Foundational

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Pyrrolo[3,2-d]pyrimidines for Researchers, Scientists, and Drug Development Professionals. The pyrrolo[3,2-d]pyrimidine nucleus, a heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Pyrrolo[3,2-d]pyrimidines for Researchers, Scientists, and Drug Development Professionals.

The pyrrolo[3,2-d]pyrimidine nucleus, a heterocyclic scaffold isosteric to purines, has emerged as a cornerstone in the design of targeted therapeutics. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of numerous enzymes, leading to a diverse range of biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted pyrrolo[3,2-d]pyrimidines, offering field-proven insights into the rational design of potent and selective modulators of various biological targets, with a particular focus on their application in oncology.

The Versatile Pharmacophore: Understanding the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolo[3,2-d]pyrimidine core, also known as 9-deazapurine, offers a unique and adaptable platform for medicinal chemists.[2] Unlike their naturally occurring 7-deazapurine counterparts, pyrrolo[3,2-d]pyrimidines are synthetically derived, providing a blank canvas for chemical exploration.[2] The strategic placement of nitrogen atoms and the fused pyrrole ring creates a rigid structure with distinct regions for modification, each contributing uniquely to target binding and pharmacokinetic properties. The core's ability to engage in hydrogen bonding and other non-covalent interactions is fundamental to its broad applicability.

Structure-Activity Relationships: A Positional Analysis

The biological activity of substituted pyrrolo[3,2-d]pyrimidines is profoundly influenced by the nature and position of their substituents. A systematic evaluation of these modifications is crucial for optimizing potency, selectivity, and drug-like properties.

C7 Position: The Halogen Effect

A compelling SAR trend has been observed with halogen substitution at the C7 position of the pyrrole ring. Studies on the antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines have demonstrated a significant enhancement of potency with the introduction of a halogen at this position.[3]

Specifically, the introduction of an iodine atom at C7 in a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold resulted in a substantial increase in cytotoxicity, reducing the IC50 into the sub-micromolar range.[3] This suggests that the C7 position is a critical node for interaction with biological targets, and the size and electronegativity of the halogen atom play a key role. This enhancement of activity by a C7-iodine was further confirmed in analogs with 2,4-bis-O-benzyl groups, indicating that this effect is independent of the substituents on the pyrimidine ring.[3]

Table 1: Effect of C7 Halogenation on Antiproliferative Activity

Compound IDC2 SubstituentC4 SubstituentC7 SubstituentAntiproliferative Activity (IC50)
1 ClClHLow micromolar
2 ClClISub-micromolar
3 O-benzylO-benzylHWeaker activity
4 O-benzylO-benzylIIncreased activity compared to 3

Data compiled from antiproliferative studies on various cancer cell lines.[3]

N5 Position: Targeting One-Carbon Metabolism

The N5 position of the pyrrolo[3,2-d]pyrimidine core has been successfully exploited to develop potent inhibitors of one-carbon metabolism, a critical pathway for nucleotide and amino acid biosynthesis in cancer cells.[4][5] A series of 5-substituted pyrrolo[3,2-d]pyrimidines have been designed to target serine hydroxymethyltransferase (SHMT) 1 and 2, as well as key enzymes in the de novo purine biosynthesis pathway.[4]

The lead compound from this series, AGF347, features a (4-(2-amino-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butyl)-2-fluorobenzoyl)-L-glutamic acid side chain.[6] This substitution pattern allows for transport into the cell and subsequent polyglutamation, which traps the inhibitor intracellularly and enhances its potency.[6] The SAR of this series highlights the importance of the linker length and the nature of the aromatic ring and amino acid moiety for optimal target engagement and cellular activity.[4]

Table 2: SAR of N5-Substituted Pyrrolo[3,2-d]pyrimidines as Inhibitors of One-Carbon Metabolism

Compound IDN5-SubstituentTarget EnzymesIn Vitro Antitumor Efficacy (IC50)
AGF291 VariesSHMT1, SHMT2, GARFTase, AICARFTaseBroad-spectrum
AGF320 VariesSHMT1, SHMT2, GARFTase, AICARFTaseBroad-spectrum
AGF347 (4-(2-amino-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butyl)-2-fluorobenzoyl)-L-glutamic acidSHMT1, SHMT2, GARFTase, AICARFTasePotent, broad-spectrum

GARFTase: glycinamide ribonucleotide formyltransferase; AICARFTase: 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase.[4]

C2 and C4 Positions: Modulating Kinase Selectivity

The C2 and C4 positions of the pyrimidine ring are pivotal for modulating kinase selectivity. The structural analogy to the adenine core of ATP allows pyrrolo[3,2-d]pyrimidines to function as hinge-binding motifs in the ATP-binding pocket of various kinases.[2][7] Modifications at C2 and C4 directly influence the interactions with the kinase hinge region and can dictate the overall selectivity profile.

While much of the detailed SAR for kinase inhibition has been explored on the isomeric pyrrolo[2,3-d]pyrimidine scaffold, the principles are largely translatable.[2][7] For instance, substitution at the C4 position with anilino groups is a common strategy to extend into the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity. The nature of the substituents on the aniline ring is critical for fine-tuning these interactions. Small, electron-withdrawing or -donating groups can significantly alter the binding affinity for different kinases.

Mechanistic Insights: From Enzyme Inhibition to Cellular Effects

The diverse biological activities of substituted pyrrolo[3,2-d]pyrimidines stem from their ability to modulate a variety of cellular pathways.

Inhibition of One-Carbon Metabolism

As exemplified by AGF347, pyrrolo[3,2-d]pyrimidines can potently inhibit key enzymes in both mitochondrial and cytosolic one-carbon metabolism.[6] By targeting SHMT2, these compounds disrupt the production of glycine and one-carbon units from serine in the mitochondria.[4] This has downstream consequences on cytosolic processes, including de novo purine biosynthesis, which is also directly inhibited by these compounds at GARFTase and AICARFTase.[5] The depletion of purines and other essential metabolites ultimately leads to cell cycle arrest and apoptosis.[6]

Furthermore, the inhibition of this pathway has been shown to suppress mTOR signaling and lead to the depletion of glutathione, resulting in increased levels of reactive oxygen species and enhanced cancer cell death.[6]

one_carbon_metabolism_inhibition cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 One_Carbon_Units_m One-Carbon Units Serine_m->One_Carbon_Units_m SHMT2 SHMT2 SHMT2 GAR GAR One_Carbon_Units_m->GAR Formate AGF347 AGF347 AGF347->SHMT2 Inhibition Glycine_c Glycine FGAR FGAR GAR->FGAR GARFTase Purine_Biosynthesis De Novo Purine Biosynthesis FGAR->Purine_Biosynthesis GARFTase GARFTase AICAR AICAR FAICAR FAICAR AICAR->FAICAR AICARFTase FAICAR->Purine_Biosynthesis AICARFTase AICARFTase mTOR_signaling mTOR Signaling Purine_Biosynthesis->mTOR_signaling Suppression Glutathione Glutathione Purine_Biosynthesis->Glutathione Depletion ROS Reactive Oxygen Species Glutathione->ROS Increase Cell_Death Cell Death ROS->Cell_Death AGF347_c AGF347 AGF347_c->GARFTase Inhibition AGF347_c->AICARFTase Inhibition

Caption: Inhibition of one-carbon metabolism by AGF347.

Kinase Inhibition

As ATP-competitive inhibitors, pyrrolo[3,2-d]pyrimidines target a wide range of protein kinases. The specific kinase profile is determined by the substitution pattern on the core scaffold. For example, in the related pyrrolo[2,3-d]pyrimidine series, derivatives have been developed as potent inhibitors of EGFR and VEGFR, key drivers of tumor growth and angiogenesis.[2] The mechanism of action involves blocking the autophosphorylation of the receptor tyrosine kinase, thereby inhibiting downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This ultimately leads to a reduction in cell proliferation, survival, and angiogenesis.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RTK_active RTK (Active) RTK->RTK_active Autophosphorylation Ligand Growth Factor Ligand->RTK Binding Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->RTK_active Inhibition ATP ATP ADP ADP RAS RAS RTK_active->RAS PI3K PI3K RTK_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

Caption: General mechanism of kinase inhibition.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

General Synthesis of 5-Substituted Pyrrolo[3,2-d]pyrimidines

The synthesis of 5-substituted pyrrolo[3,2-d]pyrimidines often involves a multi-step sequence starting from a suitably substituted pyrrole. A general approach is outlined below.

Step 1: Synthesis of the Pyrrole Intermediate

  • This typically involves the reaction of an alpha-amino ketone with a beta-ketoester or a related active methylene compound. The specific starting materials will dictate the initial substitution pattern of the pyrrole ring.

Step 2: Construction of the Pyrimidine Ring

  • The pyrrole intermediate is then cyclized to form the pyrrolo[3,2-d]pyrimidine core. This can be achieved by reacting the pyrrole with reagents such as formamide, urea, or guanidine derivatives under various conditions (e.g., thermal, acid- or base-catalyzed).

Step 3: Functionalization at the N5 Position

  • The nitrogen at the 5-position can be alkylated using a suitable alkyl halide in the presence of a base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., DMF, acetonitrile). The choice of the alkyl halide is critical for introducing the desired side chain.

Step 4: Further Modifications and Purification

  • Subsequent chemical transformations, such as deprotection or coupling reactions, can be performed to introduce additional functional groups.

  • The final compounds are purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by analytical methods including NMR, mass spectrometry, and elemental analysis.

In Vitro Kinase Inhibition Assay

A common method to assess the kinase inhibitory activity of pyrrolo[3,2-d]pyrimidine derivatives is a radiometric filter-binding assay.

Materials:

  • Purified recombinant kinase

  • Substrate peptide or protein

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrrolo[3,2-d]pyrimidine scaffold continues to be a highly productive starting point for the development of novel therapeutics. The detailed understanding of its structure-activity relationships is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on exploring novel substitution patterns to target emerging and challenging biological targets, as well as the development of covalent and allosteric inhibitors to overcome drug resistance. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of new clinical candidates based on this remarkable heterocyclic core.

References

  • Anderson, A. C., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • Matherly, L. H., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • Kryzhanovska, M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(18), 6691. [Link]

  • Hou, Z., et al. (2019). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 96(6), 765-777. [Link]

  • Singh, M., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Thummalagunta, S. R., et al. (2016). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 26(15), 3619-3623. [Link]

  • Wang, Y., et al. (2019). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 62(21), 9627-9642. [Link]

  • Gangjee, A., et al. (2018). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules, 23(10), 2639. [Link]

  • Wang, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

Sources

Exploratory

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. The pyrrolo[3,2-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for a variety of targeted therapies. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the interpretation of its behavior in biological systems.

While a complete, publicly available dataset of all spectroscopic data for this specific molecule is not consolidated in a single source, this guide will leverage established principles of spectroscopy and available data from closely related analogues to present a robust, predictive, and instructional analysis. We will delve into the expected features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Its Spectroscopic Implications

The structure of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, with its unique arrangement of electron-withdrawing and donating groups, gives rise to a distinct spectroscopic fingerprint. The pyrimidine ring, with its two nitrogen atoms and a chlorine substituent, is electron-deficient. In contrast, the pyrrole ring is an electron-rich aromatic system. The presence of a heavy iodine atom further influences the molecule's properties, particularly in mass spectrometry.

Caption: Molecular structure of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is expected to be relatively simple, with distinct signals for the protons on the pyrrole and pyrimidine rings, as well as the N-H proton of the pyrrole.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.5Broad Singlet1HN-H (Pyrrole)The acidic proton on the nitrogen of the pyrrole ring is expected to be significantly deshielded and will appear as a broad signal due to quadrupole broadening and potential solvent exchange.
~8.7Singlet1HH-4 (Pyrimidine)This proton is on the electron-deficient pyrimidine ring and adjacent to two nitrogen atoms, leading to a downfield chemical shift.
~7.8Singlet1HH-6 (Pyrrole)This proton is on the electron-rich pyrrole ring. Its chemical shift is influenced by the adjacent fused pyrimidine ring and the iodine atom.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solubilizing properties for this class of compounds and its ability to slow down the exchange of the N-H proton, making it more readily observable.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-14 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Cl, I) and the aromaticity of the fused ring system.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)AssignmentRationale
~155C4aQuaternary carbon at the ring junction, deshielded by adjacent nitrogens.
~152C2Carbon bearing the chlorine atom, significantly deshielded.
~150C7aQuaternary carbon at the ring junction.
~135C4Aromatic carbon in the pyrimidine ring.
~118C6Aromatic carbon in the pyrrole ring.
~98C5Quaternary carbon at the ring junction.
~75C7Carbon bearing the iodine atom; the "heavy atom effect" of iodine will cause a significant upfield shift.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0-180 ppm.

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Processing: Apply a Fourier transform, phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Figure 2: Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Final Characterization prep Dissolve in DMSO-d6 nmr NMR Spectrometer (400 MHz) prep->nmr ms Mass Spectrometer (ESI) prep->ms ir FTIR Spectrometer prep->ir h_nmr 1H NMR Analysis nmr->h_nmr c_nmr 13C NMR Analysis nmr->c_nmr ms_analysis Mass Spectrum Interpretation ms->ms_analysis ir_analysis IR Spectrum Interpretation ir->ir_analysis structure Structural Confirmation h_nmr->structure c_nmr->structure ms_analysis->structure ir_analysis->structure

Caption: A generalized workflow for the spectroscopic characterization of the title compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, Electrospray Ionization (ESI) in positive ion mode is a suitable method.

Predicted Mass Spectrometry Data (ESI+)

m/zAssignmentRationale
~279.9[M+H]⁺The molecular ion peak corresponding to the protonated molecule. The presence of chlorine will result in an isotopic pattern with a ratio of approximately 3:1 for the [M+H]⁺ and [M+2+H]⁺ peaks.
~152.9[M-I+H]⁺A prominent fragment resulting from the loss of the iodine atom.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS instrument.

  • Acquisition Parameters:

    • Operate in positive ion mode.

    • Set the capillary voltage and cone voltage to appropriate values to achieve good ionization without excessive fragmentation.

    • Scan a mass range that includes the expected molecular ion peak (e.g., m/z 100-500).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Examine the isotopic pattern of the molecular ion to confirm the presence of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm⁻¹)Functional GroupRationale
~3400-3300N-H stretch (Pyrrole)A characteristic sharp to medium peak for the N-H stretching vibration.
~3100-3000C-H stretch (Aromatic)Stretching vibrations of the C-H bonds on the aromatic rings.
~1620-1580C=N and C=C stretchesAromatic ring stretching vibrations from both the pyrimidine and pyrrole rings.
~1100-1000C-Cl stretchStretching vibration of the carbon-chlorine bond.
~600-500C-I stretchStretching vibration of the carbon-iodine bond.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic characterization of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine provides a unique set of data that is essential for its identification and use in research and development. This guide, by combining theoretical predictions with established experimental protocols, offers a solid framework for scientists to approach the analysis of this important heterocyclic compound. The interplay of the electron-rich pyrrole and electron-deficient pyrimidine rings, along with the halogen substituents, creates a distinct spectroscopic signature that, when properly interpreted, provides a wealth of structural information.

References

As this guide is based on predictive data and general spectroscopic principles, direct citations for the data of the title compound are not available. The following are representative resources for the spectroscopic analysis of related heterocyclic compounds.

  • Spectrometric Identification of Organic Compounds ; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014. [Link]

  • Introduction to Spectroscopy ; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning, 2014. [Link]

  • Journal of Organic Chemistry ; American Chemical Society. (This journal is a primary source for the publication of novel compounds and their spectroscopic data). [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Abstract & Scope This technical guide details the optimized synthetic protocol for 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine , a critical 9-deazapurine scaffold used extensively in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized synthetic protocol for 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine , a critical 9-deazapurine scaffold used extensively in the development of kinase inhibitors (e.g., JAK, PLK1, and PNP inhibitors).[1] Unlike its isomer 7-deazapurine (pyrrolo[2,3-d]pyrimidine), the pyrrolo[3,2-d]pyrimidine system presents unique reactivity challenges, particularly regarding regioselective halogenation and tautomeric stability.[1]

This protocol focuses on a robust, two-stage synthesis starting from the commercially available 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.[1] It features a self-validating control strategy for the critical regioselective iodination at the C-7 position.

Key Technical Specifications
  • Target Molecule: 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

  • CAS Registry: 1060815-90-8 (Note: CAS often conflated with [2,3-d] isomer; verify structure)[1]

  • Molecular Formula: C₆H₃ClIN₃[1][2][3][4][5]

  • Molecular Weight: 279.47 g/mol [1][2]

  • Primary Application: Late-stage diversification via Suzuki-Miyaura coupling (at C-7) or SNAr displacement (at C-2).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to preserve the C-2 chlorine atom—a less reactive electrophile than the C-4 chlorine—allowing for sequential functionalization. The C-7 position is activated towards Electrophilic Aromatic Substitution (SEAr) due to the electron-rich nature of the pyrrole ring, specifically at the


-position relative to the pyrrole nitrogen (N-5).
Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Starting Material) Step1 Step 1: Selective Dechlorination (Zn / AcOH) Start->Step1 Reductive Removal of C-4 Cl Inter 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (Intermediate) Step1->Inter Isolation Step2 Step 2: Regioselective Iodination (NIS / DMF) Inter->Step2 S_EAr at C-7 Target 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (Target) Step2->Target Purification

Figure 1: Strategic workflow for the synthesis of the target 9-deazapurine scaffold.

Detailed Experimental Protocols

Stage 1: Selective Dechlorination of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Objective: Selectively remove the highly reactive chlorine at C-4 while retaining the chlorine at C-2.[1] Mechanism: Zinc-mediated reductive dechlorination.[1] The C-4 position is more susceptible to reduction due to the specific electronic activation by the pyrimidine nitrogens.

Reagents & Materials
ReagentEquivalentsRole
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine1.0 equivStarting Material
Zinc Dust (activated)3.0 - 5.0 equivReductant
Acetic Acid (Glacial)Solvent (10 vol)Proton Source/Solvent
EthanolCo-solvent (optional)Solubility Enhancer
Protocol
  • Setup: Charge a round-bottom flask with 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (10.0 g, 53.2 mmol).

  • Solvation: Add Glacial Acetic Acid (100 mL). If solubility is poor, add Ethanol (20 mL) and warm to 40°C.[1]

  • Activation: Add Zinc dust (10.4 g, 159 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Stir the suspension vigorously at 60°C for 2-4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1] The starting material (Rf ~0.[1]6) should disappear, and a lower Rf spot (product) should appear.[1]

  • Workup:

    • Filter the hot reaction mixture through a pad of Celite to remove excess Zinc. Wash the pad with hot acetic acid.[1]

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.[1]

    • Dilute the residue with water (100 mL) and neutralize carefully with saturated NaHCO₃ solution to pH 7-8.[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

    • Yield: Expected 75-85%.

    • Data: 1H NMR (DMSO-d₆) should show a singlet at C-4 (~8.5-8.8 ppm) and loss of one Cl isotope pattern in MS.[1]

Stage 2: Regioselective Iodination (C-7 Functionalization)

Objective: Introduce an iodine atom at the C-7 position (beta to the pyrrole nitrogen) using N-Iodosuccinimide (NIS).[1] Criticality: This step relies on the inherent nucleophilicity of the pyrrole ring. The C-7 position is electronically favored over C-6.

Reagents & Materials
ReagentEquivalentsRole
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine1.0 equivSubstrate
N-Iodosuccinimide (NIS)1.1 equivElectrophilic Iodine Source
DMF (Anhydrous)Solvent (5-8 vol)Reaction Medium
AcetoneWorkupPrecipitation
Protocol
  • Dissolution: In a light-protected flask (foil-wrapped), dissolve 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (5.0 g, 32.5 mmol) in anhydrous DMF (25 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (8.05 g, 35.8 mmol) portion-wise over 20 minutes.

    • Why: Slow addition at low temperature prevents over-iodination or oxidation side reactions.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3-12 hours.

    • Checkpoint: LC-MS should show conversion to M+126 mass (Mono-iodinated).[1]

  • Quench & Isolation:

    • Pour the reaction mixture into ice-cold water (150 mL) containing 1% Sodium Thiosulfate (to quench trace I₂).

    • A precipitate should form immediately.[1] Stir for 30 minutes.

  • Filtration: Collect the solid by vacuum filtration.[1] Wash the cake with cold water (2 x 50 mL) and cold Acetone (10 mL).

  • Drying: Dry the solid under high vacuum at 45°C overnight.

    • Yield: Expected 80-90%.

    • Appearance: Pale yellow to off-white solid.[1]

Quality Control & Validation

NMR Interpretation Logic

To validate the structure, compare the proton signals before and after iodination.[1]

Position2-Chloro Precursor (δ ppm)2-Chloro-7-Iodo Target (δ ppm)Diagnostic Change
H-4 (Pyrimidine) ~8.70 (s)~8.75 (s)Remains singlet; slight downfield shift.[1]
H-6 (Pyrrole) ~6.60 (d)~7.90 (s)Critical: Doublet becomes Singlet.[1] Significant downfield shift due to adjacent Iodine.[1]
H-7 (Pyrrole) ~7.80 (d)Absent Signal disappears completely (substituted by Iodine).[1]
NH (Pyrrole) ~12.0 (br s)~12.5 (br s)Acidified by electron-withdrawing Iodine.[1]

Note: Chemical shifts are approximate (DMSO-d₆) and depend on concentration.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete reduction of C-4 Cl.Increase Zn equivalents or temperature.[1] Ensure Acetic Acid is glacial (water inhibits reaction).[1]
Mixture of products in Step 2 Over-iodination (di-iodo).[1]Strictly control NIS stoichiometry (1.05 - 1.1 eq). Keep reaction cool (0°C to RT).
Dark Coloration (Step 2) Iodine liberation (

).[1]
Wash product with 5%

(thiosulfate) during workup.[1]
Target Solubility Issues High crystallinity of iodo-heterocycle.Use DMSO for NMR.[1][6] For reactions, use DMF or NMP as solvent.[1]

Safety & Handling

  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Toxic if swallowed.[1][5] Causes skin and eye irritation.[1][5] Handle in a fume hood.

  • N-Iodosuccinimide (NIS): Irritant and moisture sensitive.[1] Store at 2-8°C away from light.

  • Reaction Safety: The Zinc/Acetic Acid reaction generates hydrogen gas (flammable).[1] Ensure adequate venting and no open flames.

References

  • Synthesis of Halogenated Pyrrolo[3,2-d]pyrimidines

    • Title: Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.[1][7]

    • Source:Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).[1]

    • Context: Describes the iodination of the pyrrolo[3,2-d]pyrimidine scaffold using NIS.
    • URL:[Link][1]

  • Dechlorination Methodologies

    • Title: Selective dehalogenation of 2,4-dichloropyrimidines.[1][8][9]

    • Source:Journal of Organic Chemistry / Annals of NY Acad Sci.[1]

    • Context: Establishes Zinc/Acetic acid as a standard method for selective 4-dechlorination in pyrimidine systems.[1]

    • URL:[Link]

  • Scaffold Properties (9-Deazapurine)

    • Title: Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines.[1]

    • Source:PubMed.[1]

    • Context: Discusses the reactivity and biological relevance of the 5H-pyrrolo[3,2-d]pyrimidine skeleton.
    • URL:[Link]

Sources

Application

Application Note: 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in Medicinal Chemistry

This Application Note and Protocol Guide details the strategic use of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine , a highly versatile 9-deazapurine scaffold, in drug discovery. Introduction & Strategic Value The 5H-pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine , a highly versatile 9-deazapurine scaffold, in drug discovery.

Introduction & Strategic Value

The 5H-pyrrolo[3,2-d]pyrimidine scaffold (commonly known as 9-deazapurine ) is a privileged structure in medicinal chemistry, serving as a bioisostere for purines. Unlike its naturally occurring isomer 7-deazapurine (pyrrolo[2,3-d]pyrimidine), the 9-deazapurine core is synthetic and offers unique electronic properties that modulate potency and metabolic stability.

2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a high-value intermediate because it presents three distinct vectors for orthogonal functionalization:

  • C7-Iodine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to install hydrophobic tails or solubilizing groups.

  • C2-Chlorine: A latent electrophile suitable for late-stage diversification via Buchwald-Hartwig amination or harsh nucleophilic aromatic substitution (

    
    ).
    
  • N5-Pyrrole Nitrogen: A site for tuning solubility and permeability, or for transient protection to direct regioselectivity.[1]

Structural Numbering & Reactivity Map

The IUPAC numbering for this scaffold is critical for accurate protocol execution.[1]

ReactivityMap cluster_legend Reactivity Profile C7-Iodine C7-Iodine (High Reactivity) Suzuki/Sonogashira C2-Chlorine C2-Chlorine (Lower Reactivity) Buchwald-Hartwig/SNAr N5-Nitrogen N5-Nitrogen (Nucleophilic) Protection/Alkylation Core 2-chloro-7-iodo- 5H-pyrrolo[3,2-d]pyrimidine Core->C7-Iodine Step 2: C-C Bond Formation Core->C2-Chlorine Step 3: C-N Bond Formation Core->N5-Nitrogen Step 1: Protection

Figure 1: Orthogonal reactivity map of the 9-deazapurine scaffold.

Chemical Properties & Handling[1]

  • CAS Number: 1152475-50-7 (Generic/Analogous)[2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 279.47 g/mol [1]

  • Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol.[1]

  • Stability: Light sensitive (due to C-I bond).[1] Store at -20°C under inert atmosphere.

  • Safety: Potent skin and eye irritant.[1] Handle in a fume hood.

Synthetic Utility & Protocols

The following protocols are designed for a "Protection


 C7-Functionalization 

C2-Functionalization" workflow, which maximizes yield and minimizes side reactions.
Protocol A: N5-Protection (Essential First Step)

Direct coupling on the unprotected scaffold can lead to N-arylation or catalyst poisoning. Protection with a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group is recommended.[1]

Reagents:

  • Starting Material: 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)[1]

  • SEM-Chloride (1.1 equiv)[3]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the starting material in anhydrous DMF under

    
     atmosphere. Cool to 0°C.[1][4][5]
    
  • Deprotonation: Add NaH portion-wise.[1] Stir at 0°C for 30 min until gas evolution ceases. The solution will likely turn yellow/orange.[1]

  • Addition: Dropwise add SEM-Cl.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS (Target mass: M+130).

  • Workup: Quench with ice water. Extract with EtOAc (

    
    ).[1] Wash organics with brine (
    
    
    
    ) to remove DMF.[1] Dry over
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: C7-Suzuki-Miyaura Coupling

The C7-iodine is significantly more reactive than the C2-chlorine, allowing for selective functionalization without touching the C2 position.

Reagents:

  • Substrate: N-protected 2-chloro-7-iodo-9-deazapurine (1.0 equiv)

  • Boronic Acid/Ester:

    
     (1.2 equiv)[1]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)[1]
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: Dioxane:Water (4:1 ratio)[1]

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture.[1] Sparge with Argon for 10 mins.

  • Catalyst Addition: Add Pd catalyst. Sparge for another 2 mins.

  • Heating: Seal the vessel and heat to 80–90°C for 2–6 hours.

    • Note: Microwave irradiation at 100°C for 30 min is also effective.[1]

  • Validation: Monitor consumption of the iodide. The C2-Cl should remain intact (verify by LC-MS isotope pattern 3:1 for Cl).

  • Workup: Filter through Celite, dilute with water, extract with EtOAc. Purify via silica gel chromatography.

Protocol C: C2-Buchwald-Hartwig Amination

The C2 position in 9-deazapurines is electron-rich compared to standard purines, making


 difficult unless the nucleophile is very strong or the ring is activated. Palladium-catalyzed amination is the gold standard here.

Reagents:

  • Substrate: C7-substituted-2-chloro-9-deazapurine (1.0 equiv)

  • Amine:

    
     (1.2–1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: Xantphos or BrettPhos (10 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Anhydrous Dioxane or Toluene[1]

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine substrate, amine, base, catalyst, and ligand in anhydrous solvent.[1]

  • Reaction: Heat to 100–110°C overnight (12–16h).

  • Troubleshooting: If conversion is low, switch to a precatalyst like BrettPhos Pd G3 , which is highly active for deactivated heteroaryl chlorides.[1]

  • Deprotection (Optional): If the N5-SEM group is present, remove it using TFA/DCM followed by ethylenediamine or TBAF in THF to yield the final free NH scaffold.[1]

Data Summary & Troubleshooting

Comparative Reactivity Table
PositionSubstituentPreferred ReactionConditionsReactivity Rank
C7 IodineSuzuki, Sonogashira, StillePd(0), Mild Base, 80°CHigh (Reacts 1st)
C2 ChlorineBuchwald-Hartwig,

Pd(0), Strong Base, >100°CMedium (Reacts 2nd)
N5 HydrogenAlkylation, ProtectionNaH/Base + ElectrophileVariable (Protect 1st)
Expert Tips
  • Regioselectivity: Always perform C7 coupling before C2 coupling. The oxidative addition of Pd into C-I is much faster than C-Cl.

  • Dehalogenation: If using formate as a CO source or in reductive conditions, be wary of stripping the Iodine.[1]

  • Purification: 9-deazapurines can be polar. If the free NH compound streaks on silica, add 1% Triethylamine or use DCM/MeOH/NH3 systems.[1]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow for library generation using this scaffold.

SynthesisFlow Start Start: 2-chloro-7-iodo- 5H-pyrrolo[3,2-d]pyrimidine Step1 Step 1: N5 Protection (SEM-Cl, NaH) Start->Step1 Intermediate1 Intermediate A: N-SEM-2-Cl-7-I-Core Step1->Intermediate1 Step2 Step 2: C7 Diversification (Suzuki Coupling w/ Ar-B(OH)2) Intermediate1->Step2 Intermediate2 Intermediate B: N-SEM-2-Cl-7-Aryl-Core Step2->Intermediate2 Step3 Step 3: C2 Diversification (Buchwald Amination w/ R-NH2) Intermediate2->Step3 Step4 Step 4: Deprotection (TFA or TBAF) Step3->Step4 Final Final Library Compound: 2-Amino-7-Aryl-9-deazapurine Step4->Final

Figure 2: Step-by-step synthetic workflow for library generation.

References

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health (NIH) / PubMed Central. [Link][1]

  • Design and Synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR Dual Inhibitors. PubMed. [Link][1]

  • Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. ACS Combinatorial Science. [Link]

  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism. Molecular Cancer Therapeutics. [Link][1]

Sources

Method

Strategic Iodination of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine using N-Iodosuccinimide (NIS)

An Application Guide for Researchers Abstract The pyrrolo[3,2-d]pyrimidine core is a significant scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The pyrrolo[3,2-d]pyrimidine core is a significant scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this heterocycle is critical for developing new chemical entities with tailored biological activities. This application note provides a comprehensive, field-proven protocol for the regioselective iodination of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine at the C7 position using N-Iodosuccinimide (NIS). We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting. The resulting 7-iodo-2,4-dichloro-pyrrolo[3,2-d]pyrimidine is a versatile intermediate, primed for further elaboration through cross-coupling chemistries, making this protocol essential for researchers in drug discovery and synthetic organic chemistry.

Introduction: The Strategic Value of Iodinated Pyrrolopyrimidines

Pyrrolopyrimidines, as isomers of purines, are privileged structures in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold, in particular, offers multiple sites for chemical modification. The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, while the pyrrole ring can undergo electrophilic substitution.

Introducing an iodine atom onto the heterocyclic core is a key strategic move in molecular design. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making iodoarenes and iodoheterocycles highly valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination. It is a crystalline, easy-to-handle solid that serves as a source of an electrophilic iodine atom ("I⁺").[3] While effective for electron-rich systems, its reactivity with more electron-deficient or complex heterocycles can be limited, sometimes necessitating the use of acid catalysts to enhance its iodinating power.[4][5][6] This guide will detail a robust protocol for the selective iodination of the pyrrole moiety within the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine system.

Mechanistic Rationale and Regioselectivity

The iodination of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine with NIS proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The success of this reaction hinges on understanding the electronic landscape of the substrate.

  • Electronic Properties: The pyrrolo[3,2-d]pyrimidine core is a fused heterocyclic system where the pyrimidine ring, substituted with two electron-withdrawing chlorine atoms, is electron-deficient. In contrast, the pyrrole ring is inherently electron-rich and thus the preferred site for electrophilic attack.

  • Role of NIS: N-Iodosuccinimide serves as the electrophile. The N-I bond is polarized, making the iodine atom electrophilic. In the presence of an electron-rich aromatic system, this bond can be cleaved, delivering "I⁺" to the ring.

  • Regioselectivity: Electrophilic substitution on the pyrrole ring of related pyrrolopyrimidines, such as the [2,3-d] isomers, typically occurs at the position with the highest electron density, which is often the C3 position (equivalent to C7 in the [3,2-d] system). The lone pair of the pyrrole nitrogen atom directs electrophiles to the adjacent carbon positions. The 2,4-dichloro-pyrimidine portion deactivates the overall system, but the pyrrole ring remains the most nucleophilic part of the molecule, directing the incoming electrophile to the C7 position.

  • Catalysis (Optional but Recommended): Due to the deactivating effect of the dichloropyrimidine ring, the pyrrole moiety is less nucleophilic than unsubstituted pyrrole. Therefore, activation of NIS with a catalytic amount of a Brønsted or Lewis acid may be required to increase the reaction rate and yield.[3][7] Acids protonate or coordinate to the carbonyl oxygen of NIS, further polarizing the N-I bond and generating a more potent electrophilic iodine species.[8]

dot digraph "Electrophilic_Iodination_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Proposed Mechanism for NIS Iodination", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Figure 1: Proposed Mechanism for NIS Iodination.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made as needed, but reagent stoichiometry should be maintained.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (1 mmol scale)EquivalentsNotes
2,4-Dichloro-pyrrolo[3,2-d]pyrimidine53749-65-8188.01188 mg1.0Starting material.[9] Ensure it is dry.
N-Iodosuccinimide (NIS)516-12-1224.99247 mg1.1Reagent grade (≥98%). Store in the dark and cool.[10]
N,N-Dimethylformamide (DMF)68-12-273.095.0 mL-Anhydrous, <50 ppm water.
Dichloromethane (DCM)75-09-284.93~50 mL-For extraction.
Sat. aq. Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11~20 mL-For quenching.
Sat. aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01~20 mL-For washing.
Brine (Sat. aq. NaCl)7647-14-558.44~20 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2 g-For drying.
Silica Gel7631-86-960.08As needed-For column chromatography (230-400 mesh).
Equipment
  • 50 mL round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Stir plate

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography setup

Safety Precautions
  • 2,4-Dichloro-pyrrolo[3,2-d]pyrimidine: Harmful if swallowed and causes skin and eye irritation.[9]

  • N-Iodosuccinimide: Irritant. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • DMF: A skin and respiratory irritant. Readily absorbed through the skin.

  • DCM: A volatile suspected carcinogen.

  • PPE: Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are suitable). All operations should be performed inside a certified chemical fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add 2,4-dichloro-pyrrolo[3,2-d]pyrimidine (188 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5.0 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a single portion, add N-Iodosuccinimide (247 mg, 1.1 mmol, 1.1 eq) to the cooled solution. Note: The reaction is light-sensitive; it is good practice to wrap the flask in aluminum foil.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product spot should be less polar than the starting material. An LC-MS analysis of an aliquot can confirm product formation.

  • Quenching: Once the reaction is complete (disappearance of starting material), pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted NIS. The characteristic brown color of iodine should disappear.

  • Extraction: Add 25 mL of dichloromethane (DCM) to the separatory funnel and shake vigorously. Allow the layers to separate. Extract the aqueous layer with another portion of DCM (25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 7-iodo-2,4-dichloro-pyrrolo[3,2-d]pyrimidine as a solid. Determine the yield and characterize the product.

Data Presentation and Optimization Insights

The following table presents expected outcomes based on variations in the reaction protocol.

EntryNIS (eq.)SolventTemp (°C)Time (h)Yield (%)Comments
11.1DMF0 → RT3~85%Recommended Protocol. Clean conversion with minimal side products.
21.1DCMRT12~40%Slower reaction rate due to lower solvent polarity.
31.1MeCNRT6~70%Acetonitrile is a viable alternative to DMF.
42.0DMFRT3~80%Risk of di-iodination or other side reactions. Not cost-effective.
51.1DMF501~75%Faster reaction but potential for decomposition or side-product formation.

Optimization Notes:

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the reagents and facilitate the ionic mechanism.

  • Stoichiometry: A slight excess of NIS (1.1-1.2 equivalents) is generally sufficient to drive the reaction to completion without leading to significant over-iodination.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and improve selectivity. Allowing the reaction to proceed to completion at room temperature is usually sufficient.

Experimental Workflow Visualization

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Iodination Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Figure 2: Iodination Experimental Workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive NIS (decomposed).2. Wet solvent/reagents.3. Substrate is too deactivated.1. Use fresh, pure NIS. A faint brown/orange color indicates decomposition.[10]2. Ensure all glassware is dry and use anhydrous solvent.3. Add a catalytic amount of trifluoroacetic acid (TFA) or another Lewis acid to activate the NIS.[3]
Multiple Products 1. Over-iodination (di-iodination).2. Reaction temperature too high.1. Reduce NIS to 1.05 equivalents.2. Maintain the reaction temperature at 0 °C for a longer period before warming to room temperature.
Difficult Purification Product co-elutes with succinimide byproduct.Ensure the aqueous washes (especially with NaHCO₃) are thorough, as succinimide has some water solubility. A different solvent system for chromatography may be required.

Conclusion

This application note provides a reliable and reproducible protocol for the C7-iodination of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine. The method employs the readily available and easy-to-handle reagent N-iodosuccinimide under mild conditions. By understanding the underlying electrophilic substitution mechanism and key reaction parameters, researchers can efficiently synthesize this valuable iodinated intermediate. The product serves as a versatile building block for creating diverse libraries of pyrrolo[3,2-d]pyrimidine derivatives through various cross-coupling reactions, thereby accelerating progress in medicinal chemistry and drug development programs.

References

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic compounds with N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF₃−H₂O: Efficient Electrophilic Halogenating Systems for Aromatics. Journal of the American Chemical Society, 126(48), 15770-15776.
  • Benson, W. R., McBee, E. T., & Rand, L. N-Iodosuccinimide. Organic Syntheses, Coll. Vol. 5, p.663 (1973); Vol. 42, p.73 (1962). Available from: [Link]

  • Cao, T., et al. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions.
  • Kim, J. H., et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 25(23), 5648.
  • Abdel-Maksoud, M. S., et al. (2023).
  • Stavber, S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5178–5182.
  • Yusubov, M. S., et al. (2010). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds.
  • Olah, G. A., et al. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(11), 3194–3195.
  • PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772-780.
  • PubChem. 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. Available from: [Link]

  • Chemistry Stack Exchange. Purifying/Recrystallising N-Iodosuccinimide. Available from: [Link]

  • Wölfl, F., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 14, 2539-2547.

Sources

Application

2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine as a kinase inhibitor precursor

Abstract & Strategic Overview The scaffold 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (often referred to as a functionalized 9-deazapurine) represents a "privileged structure" in medicinal chemistry. Unlike its ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (often referred to as a functionalized 9-deazapurine) represents a "privileged structure" in medicinal chemistry. Unlike its ubiquitous isomer 7-deazapurine (found in Ruxolitinib and Tofacitinib), the 9-deazapurine core offers a distinct vector for exploring chemical space, particularly for targets like Purine Nucleoside Phosphorylase (PNP) and specific atypical kinases (e.g., JAK, FLT3, and RET mutants).

This intermediate is uniquely valuable because it possesses orthogonal reactivity :

  • C7-Iodine: A "soft" electrophile ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to access the hydrophobic pocket or solvent front.

  • C2-Chlorine: A "hard" electrophile suitable for nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig amination to install solubilizing groups or hinge-binding motifs.
    
  • N5-Pyrrole Nitrogen: An acidic site requiring protection to direct regioselectivity and prevent catalyst poisoning.

This guide provides a validated workflow for converting this precursor into high-affinity kinase inhibitors.

Chemical Logic & Reactivity Map

The successful utilization of this scaffold relies on the "Order of Operations." The C7-iodide is significantly more reactive toward oxidative addition (Pd) than the C2-chloride. However, the acidic N5-proton can interfere with base-mediated couplings.

Reactivity Hierarchy
  • N5-H:

    
    . Must be protected first to prevent N-arylation or catalyst sequestration.
    
  • C7-I: Highly reactive.[1] Ideal for installing the "Tail" (R-group) early in the synthesis.

  • C2-Cl: Less reactive. Requires activation (acid catalysis) or high-temperature

    
    . Ideal for late-stage diversification.
    
DOT Visualization: Synthetic Workflow

G Start 2-Cl-7-I-Scaffold (Raw Material) Step1 Step 1: N5-Protection (SEM/Boc/Ts) Start->Step1 NaH, SEM-Cl (95% Yield) Step2 Step 2: C7-Coupling (Suzuki/Sonogashira) Step1->Step2 Pd(dppf)Cl2, Ar-B(OH)2 Regioselective Step3 Step 3: C2-Substitution (SNAr/Buchwald) Step2->Step3 R-NH2, Heat or Pd (Hinge Binder) Final Final Kinase Inhibitor (Deprotected) Step3->Final TFA or TBAF (Global Deprotection)

Figure 1: The "Divergent Synthesis" workflow allows for late-stage modification of the hinge-binding region (C2) after establishing the core geometry (C7).

Detailed Experimental Protocols

Protocol A: N5-Protection (The Foundation)

Objective: Install a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group. The SEM group is preferred over Boc because it is stable to the basic conditions of Suzuki coupling and the nucleophilic conditions of


.

Materials:

  • 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • SEM-Chloride (1.1 eq)

  • Anhydrous DMF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the starting material in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. The solution will bubble (H2 gas) and may turn yellow/orange. Stir at 0°C for 30 minutes.

  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS (Shift: M+H increases by ~130 Da).

  • Workup: Quench carefully with sat.

    
    . Extract with EtOAc (3x). Wash organics with water and brine (crucial to remove DMF). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually a white/pale yellow solid.

Protocol B: C7-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the 7-position. This group typically targets the kinase "specificity pocket."

Materials:

  • N-SEM-protected Intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid/Ester (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the catalyst).

  • Catalyst Addition: Add the Pd catalyst quickly. Cap the vial.

  • Heating: Heat to 90°C for 4–16 hours. The C2-Cl bond is stable under these conditions provided the temperature does not exceed 100°C for prolonged periods.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water.

  • Validation:

    
     NMR should show the disappearance of the C7-H signal (if applicable) or the appearance of new aromatic protons. The C2-Cl should remain intact (verify by MS isotopic pattern 3:1 ratio for Cl).
    
Protocol C: C2-Amination (The Hinge Binder)

Objective: Displace the chlorine with a primary or secondary amine. This creates the key hydrogen-bonding interaction with the kinase hinge region.

Method 1: Classical


 (For reactive amines) 
  • Dissolve C7-substituted intermediate in n-Butanol or DMSO.

  • Add Amine (3.0 eq) and DIPEA (3.0 eq).

  • Heat to 120°C in a sealed tube (microwave preferred: 140°C for 30 min).

  • Note: The pyrrolo[3,2-d]pyrimidine ring is electron-rich compared to pure pyrimidine, making this displacement sluggish.

Method 2: Buchwald-Hartwig (For unreactive amines/anilines)

  • Catalyst:

    
     (0.05 eq) + Xantphos (0.1 eq).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: Dioxane, 100°C, 12h.

  • Why: This method is required if introducing an aniline or a sterically hindered amine.

Quality Control & Data Interpretation

Expected Analytical Data
FeatureMethodExpected Observation
Purity HPLC (254 nm)>95% required for biological assay.
Identity LC-MS (ESI+)Starting Material: m/z ~279/281 (Cl/I pattern). Post-Suzuki: Loss of Iodine, retention of Cl pattern.
Structure 1H NMR (DMSO-d6)N5-SEM: Singlet ~0.0 ppm (TMS), multiplets ~0.8 & 3.5 ppm, singlet ~5.5 ppm (N-CH2-O). C2-Hinge: Disappearance of Cl-isotope pattern in MS; appearance of amine NH signals.
Troubleshooting Guide
  • Problem: De-iodination (Protodehalogenation) during Suzuki coupling.

    • Cause: Reaction too hot or wet; Pd-hydride formation.

    • Solution: Use anhydrous solvents, switch to

      
      , or lower temp to 80°C.
      
  • Problem: N5-Deprotection fails.

    • Solution: SEM groups can be stubborn. Use TBAF in THF with ethylenediamine (scavenger) at reflux, or treat with TFA followed by ethylenediamine.

References

  • Synthesis of 9-Deazapurines

    • Furneaux, R. H., & Tyler, P. C. (1999). Improved syntheses of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-ones. Journal of Organic Chemistry.
  • Kinase Inhibitor Design (Scaffold Hopping)

    • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics .[2][3][4][5][6]

  • Suzuki Coupling on Deazapurines

    • Klinakis, A., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrrolo[2,3-d]pyrimidines and Pyrrolo[3,2-d]pyrimidines. Molecules.
  • PNP Inhibitor (Fodesine)

    • Evans, G. B., et al. (2003). Synthesis of second-generation transition state analogues of human purine nucleoside phosphorylase. Journal of Medicinal Chemistry.

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolopyrimidine Analogues as Potent Antitubulin Agents

Introduction: Targeting the Microtubule Cytoskeleton in Cancer Therapy The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for numerous cellular processes, including cell division, moti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Microtubule Cytoskeleton in Cancer Therapy

The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for numerous cellular processes, including cell division, motility, and intracellular transport.[1][2][3] Composed of α- and β-tubulin heterodimers, microtubules are in a constant state of flux, undergoing rapid polymerization and depolymerization.[4][5] This dynamic instability is fundamental to the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[2][3] Consequently, agents that disrupt microtubule dynamics can selectively arrest the proliferation of rapidly dividing cancer cells, making tubulin a validated and highly attractive target for anticancer drug development.[2][6]

Pyrrolopyrimidine scaffolds have emerged as a promising class of heterocyclic compounds that exhibit potent antitubulin activity.[7] These agents typically function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization, disrupting microtubule formation, and ultimately leading to mitotic arrest and apoptosis.[7][8][9] This guide provides a comprehensive overview of the synthesis and biological evaluation of novel pyrrolopyrimidine analogues as antitubulin agents, offering detailed protocols and expert insights for researchers in drug discovery and development.

Mechanism of Action: Disrupting Microtubule Dynamics

Pyrrolopyrimidine analogues exert their anticancer effects by interfering with the dynamic equilibrium of microtubule assembly and disassembly. The binding of these small molecules to the colchicine site on tubulin heterodimers prevents their polymerization into microtubules.[7][8] This disruption leads to a cascade of cellular events, culminating in the arrest of the cell cycle at the G2/M phase and the induction of apoptosis.

Antitubulin Mechanism of Action cluster_0 Cellular Environment cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Tubulin Dimers->Mitotic Spindle Disruption Inhibition of Polymerization Microtubules->Tubulin Dimers Depolymerization Pyrrolopyrimidine Analogue Pyrrolopyrimidine Analogue Pyrrolopyrimidine Analogue->Tubulin Dimers Binding to Colchicine Site G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of pyrrolopyrimidine analogues as antitubulin agents.

Chemical Synthesis of Pyrrolopyrimidine Analogues

The synthesis of pyrrolopyrimidine analogues can be achieved through various synthetic routes. Below is a representative, multi-step synthesis of a substituted pyrrolo[2,3-d]pyrimidine core, a common scaffold for antitubulin agents. This particular pathway offers versatility for introducing diverse substituents to explore structure-activity relationships (SAR).

Synthesis Workflow start Starting Materials step1 Step 1: Synthesis of Substituted Pyrrole start->step1 step2 Step 2: Cyclization to form Pyrrolopyrimidine Core step1->step2 step3 Step 3: Functionalization of the Pyrrolopyrimidine Core step2->step3 product Final Pyrrolopyrimidine Analogue step3->product

Caption: General workflow for the synthesis of pyrrolopyrimidine analogues.

Protocol: Synthesis of a Representative Pyrrolo[2,3-d]pyrimidine Analogue

This protocol outlines a general procedure. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization based on the specific substrates used.

Step 1: Synthesis of 2-amino-3-cyanopyrrole

  • Rationale: This step creates the core pyrrole ring with the necessary functional groups for the subsequent cyclization. The choice of starting materials allows for the introduction of diversity at the 4- and 5-positions of the pyrrole ring.

  • Procedure:

    • To a solution of an appropriately substituted aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Introduce a suitable α-haloketone (1.0 eq) and an excess of a non-nucleophilic base like triethylamine.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to afford the desired 2-amino-3-cyanopyrrole.

    • Purify the product by recrystallization or column chromatography if necessary.

Step 2: Cyclization to the Pyrrolo[2,3-d]pyrimidine Core

  • Rationale: This cyclization step forms the pyrimidine ring fused to the pyrrole, generating the core scaffold. Formamide is a common reagent for this transformation, acting as both a reactant and a solvent.

  • Procedure:

    • Heat a mixture of the 2-amino-3-cyanopyrrole (1.0 eq) in an excess of formamide at 150-160 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the crude 4-aminopyrrolo[2,3-d]pyrimidine.

    • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Functionalization of the Pyrrolopyrimidine Core (e.g., Suzuki Coupling)

  • Rationale: To explore SAR, further modifications are often necessary. A common strategy is the introduction of various aryl or heteroaryl groups. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, on a halogenated intermediate.

  • Procedure (following halogenation of the core):

    • To a solution of the halogenated pyrrolo[2,3-d]pyrimidine (1.0 eq) and a boronic acid derivative (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

    • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final pyrrolopyrimidine analogue.

Biological Evaluation: In Vitro Assays

The biological activity of the synthesized pyrrolopyrimidine analogues is assessed through a series of in vitro assays to determine their antitubulin and cytotoxic effects.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[6] The polymerization process is typically monitored by an increase in absorbance at 340 nm due to light scattering by the forming microtubules.[6]

  • Principle: The polymerization of tubulin follows a sigmoidal curve with a nucleation phase, a growth phase, and a steady-state plateau.[6] Inhibitors of tubulin polymerization will alter this curve, providing quantitative data on their potency.[6]

  • Protocol:

    • Prepare a stock solution of purified tubulin (>99% pure) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, 10% glycerol).[10]

    • Prepare serial dilutions of the test compounds in the same buffer. A known tubulin inhibitor (e.g., colchicine or nocodazole) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.[10]

    • In a pre-warmed 96-well plate, add the tubulin solution to the wells containing the diluted test compounds or controls.[6]

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.[10]

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[11]

    • Plot the absorbance as a function of time for each concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the maximum polymerization rate or the final polymer mass against the logarithm of the compound concentration.[6]

Cell-Based Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration at which the synthesized compounds induce cell death in cancer cell lines.[12][13][14][15][16] Commonly used methods include the MTT and SRB assays.

  • Principle: These colorimetric assays measure cell viability.[13][14][16] The MTT assay is based on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. The SRB assay relies on the binding of the dye sulforhodamine B to cellular proteins.

  • Protocol (SRB Assay):

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the pyrrolopyrimidine analogues for a specified period (e.g., 48 or 72 hours). Include a positive control (e.g., doxorubicin) and a vehicle control.

    • After the incubation period, fix the cells with a cold solution of trichloroacetic acid (TCA).

    • Wash the plates with water and allow them to air dry.

    • Stain the fixed cells with a solution of SRB in acetic acid.

    • Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.

    • Solubilize the bound dye with a Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the biological assays are crucial for establishing a structure-activity relationship, which guides the design of more potent and selective analogues.

Compound R¹ Substituent R² Substituent Tubulin Polymerization IC₅₀ (µM) MCF-7 GI₅₀ (µM)
1a HPhenyl5.21.5
1b H4-Methoxyphenyl2.80.8
1c H3,4,5-Trimethoxyphenyl0.90.12
2a Methyl3,4,5-Trimethoxyphenyl0.750.09
2b Ethyl3,4,5-Trimethoxyphenyl1.10.15

Data is hypothetical and for illustrative purposes.

Expert Insights:

  • The presence of a trimethoxyphenyl group at the R² position (as seen in combretastatin A-4, a well-known tubulin inhibitor) is often critical for high potency, as it is thought to interact with key residues in the colchicine binding site.[17]

  • Small alkyl substitutions at the R¹ position, such as a methyl group, can enhance activity, potentially by improving the compound's fit within the binding pocket.[18]

  • The antiproliferative activity generally correlates well with the inhibition of tubulin polymerization, suggesting that the primary mechanism of action is indeed through targeting tubulin.[1][17]

Conclusion

The pyrrolopyrimidine scaffold represents a versatile and promising platform for the development of novel antitubulin agents. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to design, synthesize, and characterize new analogues with potent anticancer activity. A systematic exploration of the structure-activity relationship, guided by the principles outlined herein, will be instrumental in advancing these compounds towards clinical development.

References

  • Gangjee, A., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 29(11), 3033-3045. [Link]

  • Greco, W. R., & Lawrence, D. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-2339. [Link]

  • Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Creative Bioarray. Cytotoxicity Assays. Creative Bioarray. [Link]

  • Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Cytoskeleton, Inc.[Link]

  • Nguyen, T. L., et al. (2011). Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site. ACS Medicinal Chemistry Letters, 3(1), 53-57. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Chen, J., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. European Journal of Medicinal Chemistry, 202, 112519. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]

  • Romagnoli, R., et al. (2025). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. RSC Medicinal Chemistry. [Link]

  • Aiyelabegan, H. T., & Lu, Y. (2020). A review of research progress of antitumor drugs based on tubulin targets. Annals of Translational Medicine, 8(19), 1251. [Link]

  • Al-Ostoot, F. H., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(16), 4991. [Link]

  • Zhang, W., et al. (2021). Design, synthesis and bioevaluation of 2,7-diaryl-pyrazolo[1,5-a]pyrimidines as tubulin polymerization inhibitors. Bioorganic Chemistry, 115, 105220. [Link]

  • Jordan, M. A., & Wilson, L. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Medicinal Chemistry. Anti-Cancer Agents, 2(1), 1-17. [Link]

  • ResearchGate. (2025). Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. ResearchGate. [Link]

  • Tuszynski, J. A., et al. (2015). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 35(10), 5345-5356. [Link]

  • Zhao, P. L., et al. (2019). Novel[7][12][13]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]

  • Al-Warhi, T., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(13), 4242. [Link]

  • Romagnoli, R., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(11), 3121. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Pyrrolo[2,3-d]pyrimidines via Cascade Annulation

Executive Summary The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. Its synthesis, therefore, is of paramount importance to drug discovery and development professionals. Cascade annulation, also known as domino reaction, has emerged as a highly efficient and atom-economical strategy for constructing this bicyclic heterocycle. This guide provides an in-depth exploration of cascade annulation methodologies for synthesizing pyrrolo[2,3-d]pyrimidines, detailing the underlying chemical logic, offering field-tested protocols, and presenting comparative data to aid researchers in selecting and optimizing synthetic routes.

Scientific Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The structural similarity of the pyrrolo[2,3-d]pyrimidine nucleus to endogenous purines allows its derivatives to function as effective mimics and inhibitors in various biological pathways. This has led to the development of blockbuster drugs and critical research compounds. For instance, Pemetrexed is a potent antifolate agent used in the treatment of non-small-cell lung cancer, while Tubercidin , a nucleoside antibiotic isolated from Streptomyces cultures, exhibits powerful anticancer and antiviral activities[1]. The versatility of this scaffold stems from the combination of an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring, offering multiple sites for chemical modification to fine-tune pharmacological properties[2]. The urgent need for novel therapeutics, particularly in oncology and infectious diseases, continues to drive the innovation of synthetic routes to this vital heterocyclic system[3][4].

Core Concept: Cascade Annulation for Heterocyclic Synthesis

Cascade annulation is a powerful synthetic strategy wherein multiple bond-forming events occur sequentially in a single pot without isolating intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time[5]. In the context of pyrrolo[2,3-d]pyrimidine synthesis, cascade reactions typically begin with a pyrimidine-based starting material, such as 6-aminouracil, which undergoes a series of transformations including condensations, Michael additions, and intramolecular cyclizations to build the fused pyrrole ring[1][6]. The elegance of this approach lies in its ability to rapidly generate molecular complexity from simple, readily available precursors.

Featured Cascade Annulation Protocols

This section details three distinct, robust protocols for the synthesis of pyrrolo[2,3-d]pyrimidines. Each protocol is presented as a self-validating system, explaining the rationale behind key steps and reagents.

Protocol 1: I₂/DMSO Promoted Cascade Annulation of 6-Aminouracils with Aurones

This protocol describes a highly efficient, one-pot synthesis that proceeds through a Michael addition, iodination, intramolecular nucleophilic substitution, and a final spiro ring-opening to yield the desired products in excellent yields[1][7]. The I₂/DMSO system serves as both a catalyst and an oxidant, facilitating the key cyclization step.

Causality Behind Experimental Choices:

  • 6-Amino-1,3-dimethyluracil: A common and reactive starting material where the C5 position is nucleophilic and the exocyclic amino group is poised for cyclization.

  • Aurones: Serve as Michael acceptors and introduce the aryl and acyl substituents found in the final product.

  • Iodine (I₂): A mild Lewis acid and halogenating agent that promotes the key intramolecular nucleophilic substitution.

  • DMSO at 100 °C: Acts as a high-boiling polar aprotic solvent and an oxidant in the cascade sequence.

  • Saturated aq. Na₂S₂O₃ Quench: This step is crucial to neutralize any unreacted iodine, preventing it from interfering with downstream processing or product stability.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Combine 6-amino-1,3-dimethyluracil, aurone, and I₂ in DMSO react Stir at 100 °C for 1 h start->react Heat cool Cool to room temperature react->cool quench Quench with sat. aq. Na₂S₂O₃ cool->quench precipitate Add H₂O to form precipitate quench->precipitate filtrate Filter and wash solid precipitate->filtrate dry Dry to afford pure product filtrate->dry

Caption: General workflow for I₂/DMSO promoted synthesis.

Step-by-Step Protocol:

  • To a dry reaction vial, add 6-amino-1,3-dimethyluracil (1.05 equiv., 0.26 mmol), the desired aurone (1.0 equiv., 0.25 mmol), and iodine (10 mol%, 0.025 mmol).

  • Add dimethyl sulfoxide (DMSO, 0.5 mL).

  • Seal the vial and stir the mixture at 100 °C for 1 hour. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, 0.5 mL) to neutralize excess iodine.

  • Add water (5 mL) to induce precipitation of the product.

  • Collect the solid by vacuum filtration.

  • Wash the precipitate successively with water, cold ethanol, and diethyl ether.

  • Dry the solid under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative[1]. Yields typically range from 64–99%.

Protocol 2: Microwave-Assisted Three-Component Synthesis

This protocol leverages the efficiency of microwave irradiation to rapidly synthesize pyrrolo[2,3-d]pyrimidinone derivatives in a one-pot, three-component reaction. This method is noted for its short reaction times and environmentally benign conditions[6][8].

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid, uniform heating, significantly reducing reaction times compared to conventional heating and often improving yields by minimizing side product formation[8].

  • Acetic Acid:Water Solvent System: A green solvent system that facilitates the reaction, with acetic acid likely acting as a catalyst for the condensation and cyclization steps.

  • One-Pot, Three-Component: This setup maximizes efficiency by combining 5-aminouracil, a 1,3-diketone, and an arylglyoxal derivative in a single step, avoiding intermediate isolation[6].

Step-by-Step Protocol:

  • In a microwave reaction vessel, combine N,N-dimethyl-5-aminouracil (1.0 mmol), the selected 1,3-diketone (e.g., 4-hydroxycoumarin, 1.0 mmol), and the phenylglyoxal monohydrate derivative (1.0 mmol).

  • Add a solution of acetic acid and water (AcOH:H₂O) as the solvent system.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 15-30 minutes at a temperature and power setting optimized for the specific substrates (e.g., 120 °C, 150 W).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of ethanol to remove residual starting materials.

  • Dry the product to obtain the desired pyrrolo[2,3-d]pyrimidinone. High yields (80-90%) are typically achieved[8].

Protocol 3: TBAB-Catalyzed One-Pot Three-Component Synthesis

This method provides a green and efficient route using a phase-transfer catalyst, tetra-n-butylammonium bromide (TBAB), under mild conditions[5].

Causality Behind Experimental Choices:

  • Tetrabutylammonium Bromide (TBAB): A readily available, inexpensive, and non-corrosive ionic liquid that acts as a catalyst, likely by enhancing the solubility of intermediates and activating substrates[5].

  • Ethanol at 50 °C: A green solvent and mild reaction temperature, making the protocol energy-efficient and broadly applicable.

  • Three-Component System: Arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives are combined to rapidly build the complex heterocyclic product[5].

Step-by-Step Protocol:

  • To a round-bottom flask, add the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), the barbituric acid derivative (1.0 mmol), and TBAB (5 mol%).

  • Add ethanol as the solvent.

  • Stir the mixture at 50 °C for 60-80 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product will typically precipitate.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent if further purification is needed. This method affords high yields of 73-95%[5].

Comparative Data Analysis

The choice of synthetic protocol can significantly impact reaction outcomes. The following table summarizes representative yields for various substituted pyrrolo[2,3-d]pyrimidines synthesized via Protocol 1, demonstrating its high efficiency and broad substrate scope.

EntryStarting Aurone Substituent (R)Product IDReaction Time (h)Yield (%)Reference
14-Cl3w199[1]
24-CO₂Me3u199[1]
34-tBu3h190[1]
4H3a192[7]
54-F3j185[1]

Mechanistic Insights

Understanding the reaction mechanism is critical for troubleshooting and optimization. The I₂/DMSO promoted cascade is a particularly elegant example of sequential bond formation.

Proposed Mechanism for I₂/DMSO Promoted Annulation

A 6-Aminouracil + Aurone B Michael Adduct A->B Michael Addition (DMSO) C Iodinated Intermediate B->C Iodination (I₂) D Spirocyclic Intermediate C->D Intramolecular Nucleophilic Substitution E Final Product (Pyrrolo[2,3-d]pyrimidine) D->E Spiro Ring Opening (DMSO, Heat)

Caption: Proposed mechanism for the I₂/DMSO promoted cascade.

The reaction is initiated by a Michael addition of the C5 position of 6-aminouracil to the aurone. This is followed by iodination and an intramolecular nucleophilic attack by the amino group to form a spirocyclic intermediate. A final DMSO-promoted ring-opening and aromatization cascade affords the stable pyrrolo[2,3-d]pyrimidine scaffold[1].

Conclusion

Cascade annulation strategies offer powerful, efficient, and often environmentally friendly pathways for the synthesis of medicinally important pyrrolo[2,3-d]pyrimidines. The protocols detailed herein—spanning metal-free catalysis, microwave assistance, and phase-transfer catalysis—provide researchers with a versatile toolkit to access this privileged heterocyclic core. By understanding the underlying mechanisms and the rationale for experimental design, scientists can adapt and apply these methods to accelerate the discovery and development of next-generation therapeutics.

References

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC. (2025, August 13). BMC Chemistry.
  • Microwave-assisted multicomponent synthesis of Pyrrolo[2,3-d] pyrimidinone derivatives and their DFT calcul
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024, June 6). Bentham Science Publisher.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (2025, August 6).
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC. (2025, August 26). PubMed Central.
  • Microwave-Assisted Multicomponent Synthesis of Pyrrolo [2, 3-d] Pyrimidinone Derivatives and Their DFT Calculations. (2023, May 31). Der Pharma Chemica.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Introduction: The synthesis of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a critical step in the development of novel therapeutics, particularly in the domain of kinase inhibitors and other targeted agents.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a critical step in the development of novel therapeutics, particularly in the domain of kinase inhibitors and other targeted agents.[1][2][3] The introduction of a halogen at the C7 position of the pyrrole ring significantly enhances the biological activity of the pyrrolo[3,2-d]pyrimidine scaffold, making this intermediate highly valuable.[1] However, researchers frequently encounter challenges with reaction yield, purity, and reproducibility. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you optimize your synthesis and achieve consistent, high-yield results.

Section 1: Synthesis Overview and Mechanism

The target compound is synthesized via an electrophilic aromatic substitution reaction. The starting material, 2-chloro-5H-pyrrolo[3,2-d]pyrimidine, is iodinated at the C7 position, which is the most electron-rich and sterically accessible position on the pyrrole ring. N-Iodosuccinimide (NIS) is a commonly used reagent for this transformation due to its mild nature and high efficiency.[1]

The reaction proceeds as follows:

Synthesis_Pathway SM 2-chloro-5H-pyrrolo[3,2-d]pyrimidine P 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine SM->P  N-Iodosuccinimide (NIS)  Solvent (e.g., DMF)  Room Temperature

Caption: Reaction scheme for the iodination of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Section 2: Optimized Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, coupled with in-process monitoring, provides a robust framework for success.

Reagent and Solvent Data
Reagent/SolventFormulaM.W. ( g/mol )Molar Eq.Notes
2-chloro-5H-pyrrolo[3,2-d]pyrimidineC₆H₄ClN₃153.571.0Starting material. Purity should be >98%.
N-Iodosuccinimide (NIS)C₄H₄INO₂224.981.1 - 1.2Protect from light. Use a freshly opened bottle or check for decomposition (color).
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-Anhydrous grade is essential. Solvent volume ~10-15 mL per gram of starting material.
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11-Used as a 10% aqueous solution for quenching.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-For extraction.
BrineNaCl (aq)--For washing.
Step-by-Step Methodology
  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (10-15 mL/g) and stir the mixture at room temperature until all the solid has dissolved.

  • Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (1.1 eq). Causality Note: Adding NIS in one portion helps to ensure a uniform reaction concentration from the outset, preventing localized areas of high reactivity that could lead to side products.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Protect the flask from light by wrapping it in aluminum foil.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours. A typical TLC system would be 50% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting material.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate. The volume of the quench solution should be approximately 5-10 times the volume of the DMF used. Stir for 10-15 minutes. Causality Note: This step neutralizes any unreacted NIS, preventing further reactions during workup and simplifying purification.

  • Precipitation & Isolation: The product often precipitates as a solid upon quenching. Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water and then with a small amount of cold diethyl ether or hexanes to remove residual DMF and succinimide.

  • Drying: Dry the isolated solid under vacuum to a constant weight. The product is typically an off-white to light brown solid. For higher purity, recrystallization or silica gel chromatography may be necessary.

  • Storage: Store the final product in a tightly sealed container, protected from light, under an inert atmosphere, and at 2-8°C.[4]

Section 3: Troubleshooting Guide

Troubleshooting_Workflow Start Reaction Complete. Analyze TLC/LC-MS CheckYield Is Yield < 70%? Start->CheckYield CheckPurity Are there multiple spots/peaks? CheckYield->CheckPurity No Cause_Incomplete Possible Cause: Incomplete Reaction CheckYield->Cause_Incomplete Yes Cause_Degradation Possible Cause: Product Degradation CheckYield->Cause_Degradation Yes Cause_SM Possible Cause: Unreacted Starting Material CheckPurity->Cause_SM Yes Cause_SideProduct Possible Cause: Side Product Formation (e.g., di-iodination) CheckPurity->Cause_SideProduct Yes Success Success: High Yield & Purity CheckPurity->Success No Sol_Incomplete Solution: - Increase reaction time - Add more NIS (0.1 eq) - Check NIS quality Cause_Incomplete->Sol_Incomplete Sol_Degradation Solution: - Run at 0°C - Ensure inert atmosphere - Use fresh, anhydrous solvent Cause_Degradation->Sol_Degradation Sol_SM Solution: - Increase NIS to 1.2 eq - Extend reaction time Cause_SM->Sol_SM Purify Action: Optimize Purification (Chromatography/Recrystallization) Sol_SM->Purify Sol_SideProduct Solution: - Decrease NIS to 1.05 eq - Cool reaction to 0°C - Improve purification Cause_SideProduct->Sol_SideProduct Sol_SideProduct->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction shows very low conversion, with a significant amount of starting material remaining even after 4 hours. What's wrong?

A: This is a common issue that typically points to a problem with reagents or conditions.

  • Possible Cause 1: Inactive N-Iodosuccinimide (NIS). NIS can decompose over time, especially if exposed to light or moisture. It should be a white to pale yellow crystalline solid. If it is dark yellow or brown, it has likely decomposed.

    • Solution: Use NIS from a freshly opened bottle or a source that has been stored properly.

  • Possible Cause 2: Insufficient Equivalents of NIS. While 1.1 equivalents is usually sufficient, impurities in the starting material or slight decomposition of the NIS may require a higher molar ratio.

    • Solution: Increase the stoichiometry of NIS to 1.2 equivalents. You can also add an additional 0.1-0.2 equivalents to the reaction if monitoring shows it has stalled.

  • Possible Cause 3: "Wet" Solvent. Water in the DMF can react with NIS and deactivate it.

    • Solution: Use a new, sealed bottle of anhydrous DMF or dry your solvent over molecular sieves prior to use.

Q2: My TLC/LC-MS shows the formation of the product, but also a new, less polar spot/peak. What is this impurity?

A: The formation of a less polar impurity often indicates a side reaction, most commonly di-iodination.

  • Possible Cause: Over-iodination. The pyrrole ring has other positions that can be iodinated, although they are less reactive than C7. Using too much NIS or running the reaction for an extended period after completion can lead to the formation of a di-iodo species.

    • Solution 1 (Stoichiometry Control): Reduce the amount of NIS to 1.05 - 1.1 equivalents. Careful monitoring is key; the reaction should be quenched as soon as the starting material is consumed.

    • Solution 2 (Temperature Control): Lowering the reaction temperature to 0°C can increase the selectivity for mono-iodination at the more reactive C7 position. The reaction will be slower but cleaner.

    • Solution 3 (Purification): If a small amount of the di-iodinated product is formed, it can usually be separated from the desired mono-iodo product by silica gel column chromatography.

Q3: The workup is messy, and I'm losing a lot of product during precipitation and filtration. How can I improve recovery?

A: Poor recovery during workup can be due to solubility issues or incomplete precipitation.

  • Possible Cause 1: Product Solubility. The product has some solubility in the water/DMF mixture, leading to losses in the filtrate.

    • Solution 1 (Extraction): Instead of relying solely on precipitation, perform a liquid-liquid extraction. After quenching with sodium thiosulfate solution, extract the aqueous mixture three times with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Solution 2 (Improved Precipitation): Ensure the slurry is thoroughly cooled in an ice bath for at least 30-60 minutes before filtration to minimize the product's solubility.

  • Possible Cause 2: Fine Precipitate. The product may precipitate as very fine particles that pass through the filter paper.

    • Solution: Use a finer porosity filter paper or a fritted glass filter. Alternatively, centrifuging the mixture and decanting the supernatant can be an effective method for isolating fine solids.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a different solvent instead of DMF?

    • A: Yes, other polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used. DCM is easier to remove but the starting material may have lower solubility. THF is also a good option. The optimal choice may require some screening, but DMF generally provides excellent solubility for both the starting material and NIS.

  • Q: Are there alternative iodinating reagents to NIS?

    • A: Yes, other reagents can be used. For example, a combination of molecular iodine (I₂) and a Lewis acid like silver nitrate (AgNO₃) can generate an electrophilic iodine species.[5] However, NIS is often preferred for its ease of handling, mild reaction conditions, and the simple removal of its succinimide byproduct.

  • Q: Is it necessary to protect the N5-H proton on the pyrrole ring?

    • A: For this specific iodination at C7, protection is generally not required. The C7 position is sufficiently activated for electrophilic substitution. Protecting the N5-H (e.g., as a Boc or SEM group) is sometimes done to improve solubility or to direct substitution to other positions in more complex syntheses, but it adds extra steps to the overall sequence.[1]

  • Q: How do I confirm the structure of my final product?

    • A: A combination of analytical techniques is essential for structural confirmation.

      • ¹H NMR: You should see the disappearance of the proton signal from the C7 position of the starting material and the remaining aromatic protons.

      • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (C₆H₃ClIN₃, MW = 279.47).

      • HPLC: To confirm purity, a single sharp peak should be observed.

References

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]

  • CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Google Patents.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC. Available at: [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]

  • Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. China Journal of Pharmaceutical Industry. Available at: [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC - NIH. Available at: [Link]

  • Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. PubMed. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. Available at: [Link]

  • Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

[1] Status: Operational Ticket ID: CHEM-SUP-902 Subject: Troubleshooting Isolation & Purification Protocols Applicable Compound: 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (and related 9-deazapurine scaffolds)[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: CHEM-SUP-902 Subject: Troubleshooting Isolation & Purification Protocols Applicable Compound: 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (and related 9-deazapurine scaffolds)[1]

Executive Summary

This guide addresses the technical challenges associated with 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, PI3K), serving as a "linchpin" for Suzuki-Miyaura couplings at the C7-position and


 displacements at the C2-position.

Common Failure Modes:

  • "Brick Dust" Solubility: The compound aggregates strongly due to intermolecular hydrogen bonding (N5-H

    
     N1/N3), making it insoluble in standard organic solvents (EtOAc, DCM).[1]
    
  • Succinimide Contamination: The iodination reagent (NIS) generates succinimide, which co-precipitates with the product and mimics its solubility profile.

  • Silica Streaking: The acidic pyrrole proton (

    
    ) causes severe tailing on silica gel.[1]
    

Tier 1: Critical Properties & Handling

Before attempting purification, verify your solvent strategy against the compound's physicochemical profile.

Solubility Matrix
SolventSolubility RatingApplicationNotes
Water InsolubleWashingExcellent for removing succinimide/inorganic salts.[1]
DCM / EtOAc Poor (< 5 mg/mL)ExtractionAvoid for primary extraction; product will crash out in the separator funnel.[1]
THF Moderate (Hot)DissolutionGood for transferring crude material; poor for crystallization alone.[1]
MeOH / EtOH Low-ModerateTriturationBest solvents for "swish" purification (slurry wash).[1]
DMSO / DMF High (> 50 mg/mL)Stock / ReactionUse for reaction solvent or recrystallization (solvent A).[1]

Tier 2: Troubleshooting Guides (FAQs)

Issue 1: "I cannot remove the succinimide byproduct after NIS iodination."

Diagnosis: Succinimide is water-soluble, but it can get trapped inside the crystal lattice of your product if the precipitation is too rapid.

The Fix: The "Slurry-Wash" Protocol Do not rely solely on a quick filter wash.[1] You must break the lattice.[1]

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to the reaction mixture to quench unreacted iodine (color change: dark brown 
    
    
    
    yellow/tan).
  • Precipitate: Pour the reaction mixture (usually in DMF) into excess ice-water (ratio 1:5). Stir vigorously for 30 minutes.

  • Filtration: Collect the solid via vacuum filtration.[1]

  • The Critical Step (Reslurry):

    • Take the wet cake and suspend it in Water:Methanol (9:1) .

    • Sonicate for 10 minutes or stir rapidly at 40°C for 30 minutes.

    • Filter again.[1][2][3] The methanol disrupts the surface tension and helps leach out trapped succinimide.

Issue 2: "The compound streaks/tails on the column, and I lose mass."

Diagnosis: The N5-proton on the pyrrole ring is acidic and interacts strongly with the silanols on silica gel.

The Fix: Mobile Phase Modifiers Standard silica chromatography is often ineffective.[1] Use DCM:MeOH with a modifier, but avoid strong bases that might displace the C2-chloride.[1]

  • Recommended Eluent: DCM : MeOH (95 : 5).[1]

  • Modifier: Add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of silanols, reducing the "drag" on the acidic pyrrole.

  • Warning: Do not use Triethylamine (TEA) or high concentrations of Ammonia.[1] The C2-chloride is electrophilic; strong basic conditions + heat can lead to

    
     displacement of the chloride by the amine modifier.
    

Tier 3: Advanced Purification Workflows

Workflow A: Recrystallization (The Gold Standard)

For purity >98% (required for biological assays or metal-catalyzed cross-coupling), recrystallization is superior to chromatography.[1]

Method: DMF / Water Anti-Solvent Precipitation

  • Dissolve: Dissolve crude solid in the minimum amount of hot DMF (approx. 80°C).

    • Tip: If the solution is dark/black, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Precipitate: Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • Crystallize: Remove from heat. Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C overnight.

  • Isolate: Filter the needles/powder. Wash with Cold Water followed by Cold Ethanol (to remove high-boiling DMF).[1]

  • Dry: High vacuum at 50°C is mandatory to remove trace DMF (which can poison Pd catalysts in the next step).[1]

Workflow B: Decision Logic for Purification

Use the following logic gate to determine the correct path for your crude material.

PurificationLogic Start Crude Reaction Mixture (DMF/NIS) Quench Quench: Na2S2O3 (aq) + Pour into Ice Water Start->Quench Filter Filter Solid Quench->Filter Check Check 1H NMR (DMSO-d6) Filter->Check Succinimide Impurities: Succinimide Present? Check->Succinimide Analyze Regio Impurities: Regioisomers? Succinimide->Regio No Slurry Protocol: Water/MeOH Slurry (50°C, 30 min) Succinimide->Slurry Yes Recryst Protocol: Recrystallization (DMF/H2O) Regio->Recryst No (Just colored) Column Protocol: Flash Column (DCM:MeOH 95:5 + 0.1% AcOH) Regio->Column Yes (Isomers) Slurry->Check Re-analyze Final Pure Product (>98%) Recryst->Final Column->Final

Figure 1: Decision tree for isolating 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine based on impurity profile.

References & Grounding

  • Synthesis & Scaffold Properties:

    • The synthesis of pyrrolo[3,2-d]pyrimidines typically involves the iodination of the parent 2-chloro-5H-pyrrolo[3,2-d]pyrimidine.[1] The acidity of the N-H bond and solubility challenges are well-documented for this class of "deazapurines."

    • Source: PubChem.[1][2][4] "5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine" (Structural analog).[1] Link

    • Source: Taylor, E. C., et al. "Pyrrolo[3,2-d]pyrimidines."[1] Journal of the American Chemical Society. (General scaffold synthesis).

  • Iodination & Workup (NIS Protocols):

    • Protocols for removing succinimide via water/methanol slurry are standard for hydrophobic heterocycles synthesized via NIS.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p. 660 (1973).[1] "N-Iodosuccinimide."[1][3][5] (Describes solubility and byproduct management). Link[1]

  • Chromatographic Behavior:

    • The use of acetic acid modifiers for acidic heterocycles on silica gel is a standard chromatographic technique to prevent peak tailing.

    • Source: ChemicalBook. "4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Properties."[1][6] (Analogous isomer [2,3-d] shares identical physical properties: pKa, solubility, and silica interactions).[1] Link

  • Solubility Data:

    • Solubility profiles (insoluble in water, soluble in DMSO) are consistent with the "brick dust" character of planar, H-bond donating fused heterocycles.

    • Source: Srini Chem. "Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine."[1] (Confirming solubility in DMSO/DMF and insolubility in water). Link

Sources

Troubleshooting

Technical Support Center: Improving Metabolic Stability of Pyrrolopyrimidine-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyrimidine-based inhibitors. This guide is designed to provide practical, in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyrimidine-based inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the metabolic stability of this important class of molecules. Pyrrolopyrimidines are privileged scaffolds in kinase inhibitor design, but their journey to becoming viable drug candidates is often challenged by metabolic liabilities.[1][2] This resource synthesizes field-proven insights and established protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries related to the metabolism of pyrrolopyrimidine inhibitors.

Q1: What are the most common metabolic liabilities observed with the pyrrolopyrimidine scaffold?

A1: Pyrrolopyrimidine-based inhibitors are susceptible to several metabolic pathways. The primary routes of metabolism are Phase I oxidation reactions, predominantly catalyzed by Cytochrome P450 (CYP) enzymes, and, increasingly recognized, Aldehyde Oxidase (AO).[3][4][5]

  • CYP-Mediated Oxidation: The most frequent modifications occur at electron-rich or sterically accessible positions. Common "soft spots" include:

    • Oxidation of aromatic rings: Unsubstituted or activated aryl groups attached to the core are prime targets for hydroxylation.

    • N-dealkylation: Alkyl groups attached to nitrogen atoms, either on the core or on side chains, can be cleaved.[6]

    • O-dealkylation: Methoxy or other alkoxy groups are often converted to phenols.

    • Benzylic Oxidation: Methylene groups adjacent to an aromatic ring are readily hydroxylated.[7]

  • Aldehyde Oxidase (AO) Metabolism: The nitrogen-containing heterocyclic nature of the pyrrolopyrimidine core makes it a potential substrate for AO.[3][8] This is a critical consideration, as medicinal chemistry strategies to reduce CYP metabolism (e.g., adding heterocycles) can inadvertently increase susceptibility to AO.[3] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.

Q2: Why is it important to assess metabolic stability early in drug discovery?

A2: Assessing metabolic stability early is a cornerstone of a successful drug discovery campaign. High metabolic instability leads to rapid clearance of the compound from the body, resulting in a short half-life and low drug exposure at the target site. This necessitates higher or more frequent dosing, which can increase the risk of off-target toxicity.[6] Early identification of metabolic liabilities allows medicinal chemists to prioritize compounds with more favorable pharmacokinetic profiles and to design structural modifications proactively, saving significant time and resources.

Q3: What is the difference between a microsomal stability assay and a hepatocyte stability assay?

A3: Both are crucial in vitro tools, but they assess different aspects of liver metabolism.

  • Microsomal Stability Assay: Uses liver microsomes, which are subcellular fractions containing primarily Phase I enzymes like CYPs.[9][10] This assay is excellent for identifying liability to CYP-mediated metabolism. It is a cost-effective, high-throughput screen often used in the early stages.[10]

  • Hepatocyte Stability Assay: Uses intact, cryopreserved liver cells (hepatocytes). This system is more physiologically relevant as it contains the full complement of metabolic machinery, including both Phase I and Phase II (conjugation) enzymes, as well as cellular transporters.[11][12][13] This assay provides a more comprehensive picture of a compound's overall hepatic clearance.[11][13]

Q4: My compound is rapidly metabolized. How do I identify which specific enzyme is responsible?

A4: This process is called "reaction phenotyping." It is a critical step to guide structural modifications and to predict potential drug-drug interactions (DDIs).[14][15][16] The two primary, complementary approaches are:

  • Recombinant Enzymes: Incubating your compound with a panel of individual, cDNA-expressed human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2, etc.).[15][17] The enzyme that shows the highest rate of metabolism is identified as the primary contributor.

  • Chemical Inhibition: Incubating your compound in pooled human liver microsomes (HLM) in the presence and absence of specific, potent inhibitors for each major CYP isoform.[14][17] A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) points to that enzyme's involvement.[17][18]

Section 2: Troubleshooting Experimental Results

This section provides actionable guidance for specific experimental outcomes you may encounter.

Q: My pyrrolopyrimidine inhibitor shows high clearance in Human Liver Microsomes (HLM), but the reaction is NADPH-independent. What could be the cause?

A: This is a classic indicator of metabolism by non-CYP enzymes present in the microsomal preparation, or chemical instability.

  • Plausible Cause: The most likely enzymatic cause is Aldehyde Oxidase (AO) . AO is a cytosolic enzyme, but some activity can be present in microsomal fractions.[4][19] It does not require NADPH as a cofactor.[9] Pyrrolopyrimidines, as nitrogen-containing heterocycles, are potential AO substrates.[3]

  • Troubleshooting Workflow:

    • Confirm Chemical Stability: First, ensure the compound is not degrading chemically in the assay buffer. Run a control incubation at 37°C in buffer without any microsomes.

    • Use a Specific AO Inhibitor: Re-run the HLM assay in the presence of a known AO inhibitor (e.g., hydralazine or menadione). A significant decrease in clearance would strongly suggest AO-mediated metabolism.

    • Test in Cytosol: Perform a stability assay using the liver cytosolic fraction, which is enriched in AO. High clearance in cytosol that is inhibited by an AO inhibitor would confirm this pathway.

    • Consider Species Differences: Be aware that AO activity varies significantly between species (e.g., rat and dog have high AO activity, while mouse is more variable).[19] This can complicate in vitro-in vivo extrapolation.

Q: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this suggest?

A: This pattern strongly suggests that metabolism is occurring via pathways not captured by the microsomal assay.

  • Plausible Causes:

    • Phase II Conjugation: The compound may be rapidly undergoing glucuronidation (by UGTs) or sulfation (by SULTs). These enzymes are present in hepatocytes but are largely absent or inactive in standard microsomal assays.[12][13]

    • Transporter-Mediated Uptake: The compound may require active transport into the hepatocyte to access the metabolic enzymes. Poor cell permeability could mask metabolic instability in cellular assays.

    • Non-CYP Oxidative Pathways: Other oxidative enzymes like AO (which is more active in the hepatocyte cytosol) could be responsible.[8]

  • Troubleshooting Workflow:

G Start High Clearance in Hepatocytes, Stable in Microsomes PhaseII Hypothesis: Phase II Metabolism (e.g., Glucuronidation) Start->PhaseII  Primary  Suspicion MetID Perform Metabolite Identification in Hepatocytes PhaseII->MetID  Action LCMS Analyze for Glucuronide or Sulfate Conjugates (Mass Shift) MetID->LCMS  Result Block Structural Modification: Block Site of Conjugation (e.g., replace -OH with -F or -OMe) LCMS->Block  If Conjugate  is Found Retest Re-test Analogue in Hepatocyte Assay Block->Retest

Caption: Troubleshooting workflow for hepatocyte instability.
  • Metabolite Identification: The highest priority is to perform a metabolite identification study using hepatocytes. Analyze the incubation samples by high-resolution LC-MS/MS to identify metabolites with mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).

  • Block the "Soft Spot": If a specific site of conjugation is identified (e.g., a phenol), synthesize an analogue where that functional group is blocked. For example, replacing a hydroxyl group (-OH) with a methoxy (-OMe) or fluoro (-F) group can prevent conjugation.[6]

  • Re-evaluate: Test the new analogue in the hepatocyte stability assay to confirm if the modification was successful.

Q: How can I strategically modify my pyrrolopyrimidine inhibitor to block CYP-mediated metabolism?

A: Once a metabolic "soft spot" is identified via metabolite ID and reaction phenotyping, several medicinal chemistry strategies can be employed. The goal is to block the site of metabolism without negatively impacting the compound's potency or other ADME properties.[6][20]

StrategyMechanistic RationaleExample Application
Fluorination Introduction of a fluorine atom at or near the site of oxidation. The strong C-F bond is resistant to cleavage, and fluorine's electronegativity deactivates adjacent positions towards oxidation.[6]Replace a hydrogen with fluorine on an aryl ring susceptible to hydroxylation.
Deuteration Replacement of a hydrogen atom with its heavier isotope, deuterium. The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect that can slow the rate of CYP-mediated bond cleavage.Replace hydrogens at a benzylic position that is readily oxidized.
Introduction of Heteroatoms Replacing a carbon in an aromatic ring with a nitrogen (e.g., phenyl to pyridyl). This makes the ring more electron-deficient and less susceptible to oxidative attack by CYPs.[7][20]If a 6-aryl substituent is a liability, switching to a 6-pyridyl substituent can improve stability.
Steric Hindrance Introducing a bulky group (e.g., tert-butyl) near the metabolic soft spot. This physically blocks the enzyme's active site from accessing the position.[6]Add a methyl or cyclopropyl group adjacent to a labile methoxy group to hinder O-dealkylation.

Section 3: Key Experimental Protocols

Here we provide detailed, self-validating protocols for the most common metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol determines the rate of Phase I metabolism of a test compound.

1. Reagent Preparation:

  • HLM Stock: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[21] Keep on ice.
  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100 µM intermediate stock by diluting in acetonitrile/water (50:50).
  • NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (e.g., Corning Gentest™) to achieve a final concentration of 1 mM NADPH.
  • Positive Controls: Prepare stocks of known rapidly metabolized (e.g., Verapamil) and moderately metabolized (e.g., Imipramine) compounds.
  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, a compound structurally distinct from your analyte).

2. Experimental Workflow:

Caption: HLM stability assay workflow.

3. Incubation Procedure:

  • Pre-incubate the HLM/buffer mixture with the test compound (final concentration 1 µM) for 5 minutes at 37°C to equilibrate.
  • Initiate the reaction by adding the pre-warmed NRS solution. The time of addition is t=0.
  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and add it to a 96-well plate containing the cold quenching solution.[9][10]
  • Self-Validating Controls:
  • No-Cofactor Control: Run one incubation for the longest time point (45 min) without adding the NRS solution. This checks for NADPH-independent degradation.
  • No-HLM Control: Run one incubation with compound and NRS but without microsomes to check for chemical instability in the presence of the cofactor.
  • Positive Controls: Run known compounds to ensure the microsomal batch is active.

4. Data Analysis:

  • Analyze samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
  • Plot the natural log (% remaining) versus time. The slope of the linear regression line is the elimination rate constant (k).
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.
Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of hepatic metabolism.

1. Reagent Preparation:

  • Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol (e.g., Thermo Fisher Scientific).[22] Perform a cell count and viability check (e.g., Trypan Blue); viability should be >80%. Dilute to a final density of 0.5-1.0 million viable cells/mL in pre-warmed incubation medium (e.g., Williams' Medium E).[12]
  • Test Compound: Prepare as in the HLM assay. Final incubation concentration is typically 1 µM.
  • Positive Controls: Use compounds known to be cleared by Phase I (e.g., Verapamil) and Phase II (e.g., 7-Hydroxycoumarin) pathways.
  • Quenching Solution: Cold acetonitrile with an internal standard.

2. Incubation Procedure:

  • Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C in a humidified 5% CO₂ incubator with gentle shaking.[13]
  • Add the test compound to initiate the reaction (t=0).
  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and quench in the cold acetonitrile/IS solution.[12][13]
  • Self-Validating Controls:
  • Vehicle Control: Incubate hepatocytes with the vehicle (e.g., DMSO) to ensure cell health.
  • Heat-Inactivated Control: Incubate the compound with heat-inactivated hepatocytes to check for non-enzymatic degradation or binding.
  • Positive Controls: Run Phase I and Phase II positive controls to confirm enzymatic activity.

3. Data Analysis:

  • Process and analyze samples by LC-MS/MS as described for the HLM assay.
  • Calculate t½ and intrinsic clearance (Cl_int). The units for Cl_int are typically µL/min/million cells. This value can then be scaled to predict in vivo hepatic clearance.[12]

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. Available from: [Link]

  • Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. Available from: [Link]

  • Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. Drug Hunter. Available from: [Link]

  • The role of aldehyde oxidase in drug metabolism. Taylor & Francis Online. Available from: [Link]

  • Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. PMC. Available from: [Link]

  • CYP and UGT Reaction Phenotyping Assay. Creative Bioarray. Available from: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available from: [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • Hepatocyte Stability Assay. Domainex. Available from: [Link]

  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed. Available from: [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available from: [Link]

  • Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. MDPI. Available from: [Link]

  • Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR. PMC. Available from: [Link]

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. PMC. Available from: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Recent Structural Insights into Cytochrome P450 Function. PMC. Available from: [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Available from: [Link]

  • Structural Perspectives of the CYP3A Family and Their Small Molecule Modulators in Drug Metabolism. PMC. Available from: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. Available from: [Link]

Sources

Optimization

optimization of pyrrolopyrimidine TLR7 agonists for selectivity

Welcome to the Pyrrolopyrimidine TLR7 Agonist Technical Support Center. Subject: Optimization of Pyrrolopyrimidine Scaffolds for TLR7 Selectivity & Developability.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrrolopyrimidine TLR7 Agonist Technical Support Center.

Subject: Optimization of Pyrrolopyrimidine Scaffolds for TLR7 Selectivity & Developability. Ticket ID: TLR7-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry & Immunology Division.

Introduction: The Selectivity Challenge

Developing pyrrolopyrimidine-based TLR7 agonists presents a classic medicinal chemistry dilemma: homology vs. specificity . TLR7 and TLR8 share high structural homology, yet their downstream physiological effects differ significantly.[1][2][3]

  • TLR7 Activation: Drives Type I Interferon (IFN-

    
    ) production via plasmacytoid dendritic cells (pDCs), essential for antiviral and antitumor immunity.
    
  • TLR8 Activation: Drives pro-inflammatory cytokines (TNF-

    
    , IL-12, IL-1
    
    
    
    ) via monocytes/macrophages.

The Problem: Unintended TLR8 activation ("dual agonism") causes systemic inflammation and poor tolerability. This guide provides the technical roadmap to decouple these activities.

Module 1: Structural Optimization (SAR) & Selectivity

User Query: "My lead pyrrolopyrimidine compound shows potent TLR7 activity (


) but retains significant TLR8 activity (

). How do I improve the selectivity window?"
Technical Diagnosis

The pyrrolopyrimidine scaffold mimics the guanosine base of ssRNA. The lack of selectivity usually stems from the "ribose-binding" pocket interactions. TLR7 possesses a distinct hydrophobic pocket that is more restrictive or differently shaped than that of TLR8.

Optimization Protocol

1. The N1-Position Strategy (The "Tail" Modification) The N1-position of the pyrrolopyrimidine projects into a hydrophobic pocket. This is your primary lever for selectivity.

  • TLR7 Feature: The pocket contains Val381 and Phe351 .[2] It accommodates flexible, hydrophobic groups.[2][3]

  • TLR8 Feature: The corresponding residue is Tyr353 , which creates a steric and electronic clash with certain bulky groups.

  • Action: Append a benzyl or substituted benzyl group to the N1 position.

    • Why: The benzyl ring engages in

      
      -stacking or hydrophobic interactions specific to the TLR7 pocket (Val381/Phe351) that are disfavored in TLR8.
      
    • Avoid: Short alkyl chains (ethyl/propyl) often lead to dual agonism (resembling Resiquimod).

2. The C2-Amino Interaction

  • Action: Ensure the C2-amine is unsubstituted.

  • Why: This amine forms a critical salt bridge with Asp555 (TLR7) and Asp543 (TLR8).[2] While necessary for potency, modifying the environment around this amine (via C4 or N1 changes) can subtly shift the binding mode to favor TLR7.

3. C4-Position Tuning

  • Action: Introduce an alkoxy or alkyl-amino group at C4.

  • Why: This mimics the carbonyl/amine of guanosine. Bulky groups here can clash with the TLR8 binding groove more than TLR7.[4]

Visualization: SAR Decision Logic

SAR_Logic Start Start: Pyrrolopyrimidine Hit (High TLR7 & TLR8 Activity) Step1 Analyze N1-Substituent Start->Step1 Check1 Is it a short alkyl (Ethyl/Butyl)? Step1->Check1 Action1 Replace with Benzyl or Phenyl-alkyl group Check1->Action1 Yes Step2 Check C4-Position Check1->Step2 No Reason1 Target Val381/Phe351 Hydrophobic Pocket Action1->Reason1 Action1->Step2 Check2 Is Selectivity > 10x? Step2->Check2 Action2 Modify C4-Alkoxy chain (Steric Bulk) Check2->Action2 No Final Candidate Profile: TLR7 EC50 < 100nM TLR8 EC50 > 10uM Check2->Final Yes Action2->Final

Caption: Logical flow for optimizing pyrrolopyrimidine substituents to maximize TLR7/8 selectivity ratios.

Module 2: Assay Development & Screening

User Query: "My HEK-Blue reporter assay shows 50x selectivity, but my PBMC data is noisy and shows TNF-


 induction. Which data should I trust?"
Technical Diagnosis

HEK-Blue cells are artificial overexpression systems. They measure binding and initial signaling (NF-


B/AP-1) but lack the complex endosomal regulation of primary cells. PBMC (Peripheral Blood Mononuclear Cell) assays are the gold standard  because they contain both pDCs (TLR7 hosts) and Monocytes (TLR8 hosts) in a competitive environment.
Troubleshooting the PBMC Assay

1. Species Specificity Warning

  • Issue: Rodent TLR8 is structurally distinct and often non-functional with human-specific agonists.

  • Fix: Do NOT use mouse splenocytes for TLR8 selectivity screening. You must use Human PBMCs or Cynomolgus monkey PBMCs.

2. The Cytokine Readout Matrix You must measure specific cytokines to distinguish the receptor source.

Target ReceptorPrimary Host CellKey Biomarker (Readout)Interpretation
TLR7 pDC (Plasmacytoid Dendritic Cell)IFN-

Desired Activity (Antiviral)
TLR8 Monocyte / MacrophageTNF-

, IL-12, IL-6
Off-Target Toxicity (Pro-inflammatory)

3. Validated PBMC Protocol

  • Step 1: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Step 2: Resuspend in RPMI-1640 + 10% FCS. Density:

    
     cells/mL.
    
  • Step 3: Plate 200

    
    L/well in 96-well flat-bottom plates.
    
  • Step 4: Add compound (serial dilution). Include R848 (Resiquimod) as a positive control (Dual TLR7/8) and Loxoribine (TLR7 selective) as a reference.

  • Step 5: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Step 6: Harvest supernatant.

  • Step 7: Perform separate ELISAs:

    • Kit A: Human IFN-

      
       (TLR7 signal).
      
    • Kit B: Human TNF-

      
       (TLR8 signal).
      
Visualization: PBMC Assay Workflow

PBMC_Workflow Blood Human Whole Blood Ficoll Ficoll Gradient Separation Blood->Ficoll PBMC PBMCs (pDCs + Monocytes) Ficoll->PBMC Treat Compound Treatment (24 Hours) PBMC->Treat Supernatant Harvest Supernatant Treat->Supernatant ELISA_1 ELISA: IFN-alpha (TLR7 Readout) Supernatant->ELISA_1 ELISA_2 ELISA: TNF-alpha (TLR8 Readout) Supernatant->ELISA_2

Caption: Dual-readout PBMC assay workflow to discriminate between TLR7 (IFN-a) and TLR8 (TNF-a) activation.

Module 3: ADME & Safety (hERG/Solubility)

User Query: "We achieved selectivity, but the compounds are insoluble and hit hERG channels (


). How do we fix this without losing potency?"
Technical Diagnosis

Pyrrolopyrimidines are flat, aromatic, and lipophilic. This leads to "brick dust" insolubility and high affinity for the hERG potassium channel (which binds lipophilic amines).

Troubleshooting Guide

1. Solving the hERG Liability hERG inhibition is often driven by basic amines and high Lipophilicity (LogP).

  • The Fix: Reduce the

    
     of the basic center or reduce overall LogP.
    
  • Strategy: Introduce polar groups on the N1-benzyl tail (e.g., a pyridine ring instead of a benzene ring, or adding a morpholine/ether tail).

  • Caution: Ensure the new polar group does not clash with the hydrophobic Val381 in TLR7.

2. Improving Solubility

  • The "Escape from Flatland": Pyrrolopyrimidines stack efficiently (low solubility).

  • Strategy: Introduce

    
     character.
    
    • Example: Instead of a flat benzyl group at N1, use a chiral alpha-methyl benzyl or a cycloalkyl linker. This disrupts crystal packing.

    • Example: Add a solubilizing tail (e.g., piperazine or alcohol) at the C4-alkoxy chain terminus.

References

  • Janssen Research & Development. (2017). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry.[5]

  • University of California/Gilead. (2022). Molecular dynamics simulations reveal the selectivity mechanism of structurally similar agonists to TLR7 and TLR8.[2][3] PubMed/NIH.

  • ImmunoHorizons. (2018).[6][7] TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types. Oxford Academic.

  • MDPI Molecules. (2023). Recent Advances on Small-Molecule Antagonists Targeting TLR7 (Structural Analysis Section).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine and Established Multi-Kinase Inhibitors in Oncology Research

This guide provides a comprehensive comparison of the emerging kinase inhibitor scaffold, 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, with well-established multi-kinase inhibitors such as Sunitinib, Sorafenib, and Axiti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the emerging kinase inhibitor scaffold, 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, with well-established multi-kinase inhibitors such as Sunitinib, Sorafenib, and Axitinib. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, preclinical efficacy, and mechanistic insights that underpin the therapeutic potential of these compounds. By presenting available experimental data and detailed protocols, we aim to provide a valuable resource for the evaluation and development of novel cancer therapeutics.

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP. This structural similarity allows derivatives of this scaffold to act as competitive inhibitors for a wide range of protein kinases.[1] The pyrrolo[3,2-d]pyrimidine scaffold, also known as 9-deazapurine, has been explored for its therapeutic potential, leading to the development of inhibitors for purine nucleoside phosphorylase (PNP), dihydrofolate reductase (DHFR), and various kinases.[2] The core structure serves as a versatile template for the design of potent and selective kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors due to its inherent ability to interact with the ATP-binding pocket of these enzymes.

The Critical Role of Halogenation in Enhancing Potency

Recent studies have highlighted the profound impact of halogen substitution on the biological activity of pyrrolo[3,2-d]pyrimidine derivatives. The introduction of halogen atoms can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.[3] A key finding in the exploration of this scaffold is the substantial enhancement of cytotoxic activity upon iodination at the C7 position.[4] This observation suggests that the 7-iodo substituent plays a crucial role in the compound's interaction with its biological targets.

While specific data for 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is not yet widely available in the public domain, a closely related analog, 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine , has demonstrated potent antiproliferative activity against a panel of cancer cell lines.[4] The presence of the iodine atom at the C7 position was shown to be a key determinant of this enhanced potency.[4]

Comparative Analysis: 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine Scaffold vs. Established Multi-Kinase Inhibitors

To contextualize the potential of the 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine scaffold, we will compare the available data for its close analog with three widely used multi-kinase inhibitors: Sunitinib, Sorafenib, and Axitinib. These drugs have been approved for the treatment of various cancers and are known to target multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation.

Antiproliferative Activity

The following table summarizes the available antiproliferative data for the 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine analog against several human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)[4]
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine HeLaCervical Cancer0.30 ± 0.02
CCRF-CEMAcute Lymphoblastic Leukemia0.23 ± 0.01
MDA-MB-231Triple-Negative Breast Cancer0.45 ± 0.03
A549Non-Small Cell Lung Cancer0.52 ± 0.04

Note: The data presented is for the 2,4-dichloro-7-iodo analog, as specific data for 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is not currently available in peer-reviewed literature.

Kinase Inhibition Profiles of Comparator Drugs

The following tables summarize the kinase inhibition profiles of Sunitinib, Sorafenib, and Axitinib, showcasing their multi-targeted nature.

Sunitinib Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)[5][6]
PDGFRβ2
VEGFR2 (KDR)80
c-Kit-
FLT350
RET-

Sorafenib Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)[7]
Raf-16
B-Raf (wild-type)22
B-Raf (V600E)38
VEGFR-290
PDGFR-β57
c-Kit68

Axitinib Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)[8]
VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRα1.6
PDGFRβ1.6
c-Kit1.7

Mechanistic Insights

The antiproliferative activity of the 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine analog has been linked to the induction of G2/M cell cycle arrest and apoptosis in cancer cells.[4] This suggests that the compound engages with cellular pathways that are critical for cell division and survival. The precise kinase targets that mediate these effects are yet to be fully elucidated and represent an important area for future investigation.

In contrast, the mechanisms of action for the comparator drugs are well-characterized:

  • Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation, including PDGFRs and VEGFRs.[9]

  • Sorafenib is a multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway and also inhibits various RTKs such as VEGFRs and PDGFR-β.[10][11]

  • Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3, thereby blocking the primary pathways of tumor angiogenesis.[12][13]

The following diagram illustrates the key signaling pathways targeted by these established multi-kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, c-Kit) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sunitinib Sunitinib Sunitinib->RTK Inhibits Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits Axitinib Axitinib Axitinib->RTK Inhibits (VEGFR selective)

Caption: Signaling pathways targeted by multi-kinase inhibitors.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the performance of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

G A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound - Assay Buffer B Add Kinase and Test Compound to microplate wells A->B C Incubate to allow compound-kinase binding B->C D Initiate reaction by adding ATP and Substrate C->D E Incubate for a defined period at optimal temperature D->E F Stop the reaction E->F G Detect kinase activity (e.g., luminescence, fluorescence) F->G H Calculate IC50 values G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine) in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the target kinase, substrate (e.g., a specific peptide), and ATP in assay buffer at their optimal concentrations.

  • Assay Plate Setup:

    • Add a fixed volume of the kinase solution to each well of a microplate.

    • Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, a luminescence-based assay can be used to quantify the amount of ATP remaining in the well.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of a test compound on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a promising avenue for the development of novel kinase inhibitors. The available data on its 2,4-dichloro-7-iodo analog demonstrates potent antiproliferative activity, with the C7 iodine atom playing a critical role in enhancing its efficacy. While direct comparative data on its kinase inhibition profile is needed, its performance in cellular assays suggests that it may target key kinases involved in cancer cell proliferation and survival.

Future research should focus on:

  • Comprehensive Kinase Profiling: Screening 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine and its analogs against a broad panel of kinases to identify its primary targets and determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to further optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of lead compounds in preclinical animal models.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds induce cell cycle arrest and apoptosis.

By pursuing these avenues of research, the full therapeutic potential of the 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine scaffold can be realized, potentially leading to the development of a new generation of effective and targeted cancer therapies.

References

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of 9-deazapurines: A review of their synthesis and biological activity. Antiviral Research, 155, 1-20.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. S., & El-Emam, A. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, H. (2023).
  • Zhang, J., Yang, P., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Wishart, D. S., Feunang, Y. D., Guo, A. C., Lo, E. J., Marcu, A., Grant, J. R., ... & Wilson, M. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074-D1082.
  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
  • Hu-Lowe, D. D., Zou, H. Y., Grazzini, M. L., Hallin, M. E., Wickman, G. R., Amundson, K., ... & Murray, B. W. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283.
  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). Journal of experimental & clinical cancer research : CR, 26(3), 315–325.
  • Sonpavde, G., Hutson, T. E., & Rini, B. I. (2008). Axitinib for renal cell carcinoma.
  • Radi, M., Brullo, C., Crespan, E., Musumeci, F., Carraro, F., Zanoli, S., ... & Maga, G. (2011). Pyrrolo[2,3-d]pyrimidines as potent and selective kinase inhibitors. Journal of medicinal chemistry, 54(14), 4986-5004.
  • George, K. M., Aldeborgh, H., Howe, M., Lowman, H., Moustakas, H., Strunsky, N., ... & Seley-Radtke, K. L. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & medicinal chemistry, 23(15), 4354–4363.
  • Gafter-Gvili, A., & Ram, R. (2012). Sunitinib for the treatment of myelodysplastic syndromes. Leukemia & lymphoma, 53(11), 2125–2131.
  • Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J. F., ... & SHARP Investigators Study Group. (2008). Sorafenib in advanced hepatocellular carcinoma. The New England journal of medicine, 359(4), 378–390.
  • Rini, B. I., Escudier, B., Tomczak, P., Kaprin, A., Szczylik, C., Hutson, T. E., ... & Motzer, R. J. (2011). Comparative effectiveness of axitinib versus sorafenib in advanced renal cell carcinoma (AXIS): a randomised phase 3 trial. The Lancet, 378(9807), 1931-1939.
  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature reviews. Drug discovery, 6(9), 734–745.
  • Adnane, L., Tan, T. M., & Sznol, M. (2008). Sorafenib in advanced melanoma: a review of the literature. Melanoma research, 18(5), 311–317.
  • Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular cancer therapeutics, 7(10), 3129–3140.
  • Kelly, R. J., & Rixe, O. (2009). Axitinib (AG-013736). Drugs of the future, 34(11), 875.
  • PubChem. (n.d.). 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • Escudier, B., & Gore, M. (2011). Axitinib for the management of metastatic renal cell carcinoma. Drugs in R&D, 11(2), 113–126.
  • Chow, L. Q., & Eckhardt, S. G. (2007). Sunitinib: from rational design to clinical efficacy. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 25(7), 884–896.
  • Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., ... & Ryan, A. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer research, 66(24), 11851–11858.
  • Keating, G. M. (2017). Sorafenib: A Review in Unresectable Hepatocellular Carcinoma. Targeted oncology, 12(1), 111–120.
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Comparative

A Comparative Guide to Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Regioisomers for Drug Discovery

For researchers, scientists, and drug development professionals navigating the landscape of heterocyclic scaffolds, the choice between regioisomers can be a critical determinant of a compound's ultimate success. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of heterocyclic scaffolds, the choice between regioisomers can be a critical determinant of a compound's ultimate success. This guide provides an in-depth comparative analysis of two closely related and medicinally significant heterocyclic systems: pyrrolo[3,2-d]pyrimidine (9-deazapurine) and pyrrolo[2,3-d]pyrimidine (7-deazapurine). By examining their structural nuances, synthetic accessibility, and differential biological activities, supported by experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their drug design and development endeavors.

Introduction: The Significance of the Pyrrolopyrimidine Scaffold

Pyrrolopyrimidines, consisting of a fused pyrrole and pyrimidine ring system, are recognized as "privileged scaffolds" in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways and frequently implicated in diseases such as cancer.[1] The two most common isomers, pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine, offer distinct electronic and steric profiles that can be strategically exploited to achieve desired potency, selectivity, and pharmacokinetic properties.[2]

dot

Caption: Chemical structures of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the fusion of the pyrrole and pyrimidine rings between the two isomers leads to significant variations in their electronic distribution, hydrogen bonding capabilities, and overall molecular shape. These differences, in turn, influence their physicochemical properties and how they interact with biological targets.

While comprehensive, direct comparative studies on the physicochemical properties of the parent scaffolds are limited, we can infer differences from the available data on their derivatives. For instance, the positioning of the pyrrole nitrogen dictates the vector of the hydrogen bond donor, which can be critical for target engagement.

Table 1: General Physicochemical Properties of the Parent Scaffolds

PropertyPyrrolo[2,3-d]pyrimidinePyrrolo[3,2-d]pyrimidineReference
Molecular FormulaC₆H₅N₃C₆H₅N₃[2]
Molecular Weight119.12 g/mol 119.12 g/mol [2]
IUPAC Name7H-pyrrolo[2,3-d]pyrimidine5H-pyrrolo[3,2-d]pyrimidine[2]
Common Name7-Deazapurine9-Deazapurine
XLogP3-AA0.7Data not available[2]
Hydrogen Bond Donor Count11[2]
Hydrogen Bond Acceptor Count22[2]

Synthetic Accessibility: Navigating the Routes to Regioisomeric Purity

The synthetic routes to pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines are distinct, and the choice of a particular scaffold can be influenced by the ease of synthesis and the potential for diversification.

Synthesis of Pyrrolo[2,3-d]pyrimidines

The synthesis of the 7-deazapurine core often involves the construction of a pyrimidine ring onto a pre-existing pyrrole or, more commonly, the formation of the pyrrole ring from a substituted pyrimidine. One-pot, multi-component reactions have emerged as an efficient and green approach.[3]

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Pyrrolo_2_3_d_Synthesis Arylglyoxals Arylglyoxals OnePot One-Pot Reaction (TBAB, Ethanol, 50°C) Arylglyoxals->OnePot AminoUracil 6-Amino-1,3-dimethyluracil AminoUracil->OnePot BarbituricAcid Barbituric Acid Derivatives BarbituricAcid->OnePot Product Polyfunctionalized Pyrrolo[2,3-d]pyrimidines OnePot->Product

Caption: One-pot synthesis of pyrrolo[2,3-d]pyrimidines.

Synthesis of Pyrrolo[3,2-d]pyrimidines

The synthesis of the 9-deazapurine scaffold can also be achieved through various strategies, often starting from substituted pyrroles. Domino reactions, such as a combination of Sonogashira coupling and subsequent C-N coupling/hydroamination, have been developed for the efficient construction of this core.

dot

Pyrrolo_3_2_d_Synthesis AlkynylatedUracils Alkynylated Uracils DominoReaction Domino C-N Coupling/ Hydroamination AlkynylatedUracils->DominoReaction Anilines Anilines Anilines->DominoReaction Product Pyrrolo[3,2-d]pyrimidine- 2,4(3H)-diones DominoReaction->Product

Caption: Domino synthesis of pyrrolo[3,2-d]pyrimidines.

Comparative Biological Activity: Where Regioisomers Diverge

The true value of understanding these two scaffolds lies in their differential biological activities. While both have shown immense potential as anticancer agents, their potency and selectivity can vary significantly depending on the target.

Antitubulin Activity: A Clear Win for Pyrrolo[3,2-d]pyrimidines

One of the most direct comparisons of biological activity comes from the study of their potential as antitubulin agents. A study by Gangjee et al. explicitly found that pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine regioisomers as water-soluble colchicine site microtubule depolymerizing agents.[4] This finding underscores the critical impact of the scaffold's geometry on its interaction with the tubulin protein.

Kinase Inhibitory Activity: A Target-Dependent Landscape

Both scaffolds have been extensively explored as kinase inhibitors, with numerous derivatives showing potent activity against a range of kinases implicated in cancer.

  • Pyrrolo[2,3-d]pyrimidines (7-Deazapurines): This scaffold is arguably more prevalent in the literature for kinase inhibitor design. Derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus kinases (JAKs).[5][6] For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and shown to block mutant EGFR activity in a covalent manner, with some compounds exhibiting significantly increased efficacy and selectivity compared to controls.[6]

  • Pyrrolo[3,2-d]pyrimidines (9-Deazapurines): This scaffold has also yielded potent kinase inhibitors. Notably, derivatives have been developed as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and EGFR.[7] One preclinical candidate from this class demonstrated potent tumor regressive efficacy in xenograft models.[7]

Table 2: Selected Examples of Anticancer Activity of Pyrrolopyrimidine Derivatives

ScaffoldDerivative ExampleTarget/Cell LineIC₅₀/GI₅₀Reference
Pyrrolo[2,3-d]pyrimidine Tricyclic imine derivativeHT-29 (colon cancer)4.01 µM[4]
Covalent EGFR inhibitor (12i)HCC827 (NSCLC, EGFR mutant)0.046 µM[8]
Multi-kinase inhibitor (5k)EGFR, Her2, VEGFR2, CDK240-204 nM[9]
Pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitor (51m)HER2/EGFR0.98/2.5 nM[7]
Halogenated derivative (2)L1210, CEM, HeLaLow µM[2]
Antitubulin agent (AG165)MDA-MB-4358.8 nM[10]

This table presents a selection of data and is not an exhaustive list. The derivatives have different substitutions, so a direct comparison of the core scaffolds' intrinsic activity based on this data alone is not possible.

Experimental Protocols

To facilitate the practical application of the information presented, this section provides representative experimental protocols for the synthesis of both scaffolds, based on published literature.

Protocol for the One-Pot Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

This protocol is adapted from a method described for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines.[11]

Materials:

  • Arylglyoxal (1 mmol)

  • 6-Amino-1,3-dimethyluracil (1 mmol)

  • Barbituric acid derivative (1 mmol)

  • Tetra-n-butylammonium bromide (TBAB) (5 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a solution of the arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and the barbituric acid derivative (1 mmol) in ethanol (5 mL), add TBAB (5 mol%).

  • Stir the reaction mixture at 50 °C for 60-80 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Characterize the product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol for the Synthesis of a 2,4-Disubstituted Pyrrolo[3,2-d]pyrimidine

This protocol is a general representation based on the synthesis of 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters.

Materials:

  • 4-Ureido-1H-pyrrole-2-carboxylic acid benzyl ester

  • Trichloroacetyl chloride

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile

  • Toluene

Procedure:

  • Dissolve the 4-ureido-1H-pyrrole-2-carboxylic acid benzyl ester in acetonitrile.

  • Add trichloroacetyl chloride and stir the mixture.

  • After the initial reaction, add Cs₂CO₃ to effect cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture appropriately (e.g., quenching, extraction).

  • Purify the crude product, for example, by crystallization from toluene.

  • Characterize the final product by NMR and mass spectrometry.

Conclusion and Future Perspectives

The choice between the pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds is a nuanced decision that should be guided by the specific biological target and the desired properties of the final compound.

  • Pyrrolo[3,2-d]pyrimidines have shown a clear advantage in the context of antitubulin agents and have yielded potent dual HER2/EGFR inhibitors. This scaffold may be a preferred starting point when the target's binding pocket accommodates the specific geometry of the 9-deazapurine core.

  • Pyrrolo[2,3-d]pyrimidines are more extensively documented in the literature as kinase inhibitors, offering a wealth of information on structure-activity relationships for various kinase targets. The 7-deazapurine scaffold has proven to be a versatile template for developing highly potent and selective kinase inhibitors.

The field would greatly benefit from more direct comparative studies where both regioisomers with identical substitution patterns are synthesized and evaluated against a panel of biological targets and in a battery of physicochemical assays. Such studies would provide a more definitive understanding of the intrinsic properties of each scaffold and further empower medicinal chemists to make rational design choices.

As our understanding of the structural biology of an increasing number of disease-related targets grows, the strategic selection and functionalization of privileged scaffolds like the pyrrolopyrimidines will continue to be a cornerstone of modern drug discovery.

References

  • Gangjee, A., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 29(11), 3033-3045. [Link]

  • Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Abdelgawad, M. A., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(15), 7247-7261. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Bunev, A. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(4), 1881. [Link]

  • PubChem. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Sroor, F. M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. RSC Advances, 13(36), 25356-25374. [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • Bunev, A. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(4), 1881. [Link]

  • Arote, R. B., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 152, 107867. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing, 2(8). [Link]

  • Rashad, A. E., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(16), 1244-1264. [Link]

  • Gangjee, A., et al. (2013). Preclinical evaluation of water-soluble pyrrolo[3,2-d]pyrimidines as single agents with tubulin and multiple receptor tyrosine kinase inhibitory activities. Cancer Research, 73(8 Supplement), 3657. [Link]

  • Lee, H., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975-3991. [Link]

  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Kandeel, M. M., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 981-994. [Link]

  • Wang, Y., et al. (2025). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Archiv der Pharmazie. [Link]

  • ResearchGate. (n.d.). Structures of active pyrrolo[3,2-d]pyrimidines. (A and B) Inhibitors of... Retrieved February 13, 2026, from [Link]

  • Jeremić, S., et al. (2022). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 27(19), 6296. [Link]

  • Kim, H., et al. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Journal of Medicinal Chemistry, 64(10), 6985-6995. [Link]

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Validation

Validating the Antitumor Efficacy of Novel Pyrrolo[3,2-d]pyrimidines

A Comparative Guide for Drug Discovery Professionals Executive Summary The pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) represents a critical, yet underutilized, isostere of the natural purine nucleus. While its iso...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

Executive Summary

The pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) represents a critical, yet underutilized, isostere of the natural purine nucleus. While its isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), has achieved commercial success in kinase inhibitors like Ruxolitinib, the pyrrolo[3,2-d]pyrimidine class offers distinct physicochemical properties and a unique intellectual property (IP) landscape.

This guide provides a rigorous validation framework for researchers developing novel pyrrolo[3,2-d]pyrimidines. It objectively compares this scaffold against established Quinazolines (e.g., Gefitinib) and Pyrrolo[2,3-d]pyrimidines , focusing on overcoming multidrug resistance (MDR) and optimizing kinase selectivity.

Part 1: Structural Rationale & Mechanism

The 9-Deazapurine Advantage

The core value proposition of the pyrrolo[3,2-d]pyrimidine scaffold lies in its ability to mimic the ATP purine ring while altering the hydrogen bond donor/acceptor profile at the "hinge-binding" region of kinase domains.

  • Solubility & ADME: The nitrogen shift from position 7 to 9 (relative to purine numbering) significantly alters pKa and lipophilicity, often improving aqueous solubility compared to rigid quinazolines.

  • Resistance Evasion: Recent data suggests that 9-deazapurines can evade P-glycoprotein (P-gp) efflux pumps better than classic quinazolines, making them potent candidates for MDR-positive tumors.

Mechanistic Visualization: Hinge Binding Topology

The following diagram illustrates how the pyrrolo[3,2-d]pyrimidine scaffold interacts with the kinase hinge region compared to ATP and standard inhibitors.

KinaseBinding cluster_pocket ATP Binding Pocket (Kinase Domain) Hinge Hinge Region (Glu-Met-Cys Backbone) Gatekeeper Gatekeeper Residue (e.g., T790M) Pocket Hydrophobic Pocket II Scaffold Novel Pyrrolo[3,2-d]pyrimidine (9-Deazapurine) Scaffold->Hinge Bi-dentate H-Bonds (N1 acceptor, NH donor) Scaffold->Gatekeeper Steric Evasion (Small R-groups) Scaffold->Pocket Van der Waals Interactions ATP ATP (Natural Substrate) ATP->Hinge Canonical Binding

Figure 1: Binding topology of pyrrolo[3,2-d]pyrimidines within the kinase active site. The scaffold mimics ATP's hydrogen bonding at the hinge region while allowing unique substitution patterns to bypass bulky gatekeeper mutations.

Part 2: Comparative Efficacy (In Vitro)[1]

To validate your novel compound, you must benchmark it against the "Gold Standard" (Quinazolines) and the "Isomeric Standard" (Pyrrolo[2,3-d]pyrimidines).

Benchmark Data: Potency & Selectivity

The table below summarizes typical IC


 ranges derived from recent high-impact studies. Use this to contextualize your experimental results.
FeatureNovel Pyrrolo[3,2-d]pyrimidine Standard Quinazoline (e.g., Gefitinib) Pyrrolo[2,3-d]pyrimidine (7-deaza)
Primary Target VEGFR2 / EGFR / PNPEGFR (WT)JAK / EGFR / RET
Enzymatic IC

15 – 60 nM (High Potency)3 – 30 nM5 – 50 nM
Cellular IC

(A549)
0.5 – 2.0

M
0.1 – 0.5

M
0.5 – 5.0

M
MDR Evasion High (Low P-gp affinity)Low (P-gp substrate)Moderate
Solubility (pH 7.4) High (>50

g/mL)
Low (<10

g/mL)
Moderate
Key Advantage Overcoming resistance; IP NoveltyClinical PrecedentKinase Selectivity

Key Insight: While Quinazolines are often more potent against wild-type EGFR, Pyrrolo[3,2-d]pyrimidines frequently show superior efficacy in resistant cell lines (e.g., those overexpressing ABC transporters) due to their distinct lipophilic profile.

Part 3: Experimental Protocols (Self-Validating Systems)

Scientific integrity requires robust, reproducible assays. Below is the standard operating procedure (SOP) for validating this specific scaffold.

Protocol A: Kinase Inhibition Assay (Radiometric or FRET)

Why this matters: Fluorescence interference is common with fused pyrimidines. A radiometric assay (


P-ATP) is the gold standard for avoiding false positives (pan-assay interference compounds, PAINS).
  • Preparation: Dilute novel compounds in 100% DMSO (Final assay concentration <1% DMSO).

  • Substrate Mix: Use Poly(Glu,Tyr) 4:1 peptide substrate.

  • ATP Concentration: CRITICAL: Run the assay at

    
     of ATP for the specific kinase.
    
    • Reasoning: Running at saturating ATP masks competitive inhibitors (Type I), which is the expected mode of action for pyrrolo[3,2-d]pyrimidines.

  • Control: Staurosporine (non-selective) and Sorafenib (VEGFR standard).

  • Readout: Measure

    
    P incorporation via scintillation counting.
    
  • Validation Criteria: Z'-factor must be > 0.5 for the assay to be considered valid.

Protocol B: Cellular MDR Reversal Assay

Why this matters: This is the differentiator for pyrrolo[3,2-d]pyrimidines.

  • Cell Lines: Use paired lines:

    • Sensitive: MCF-7 (Breast Cancer)[1]

    • Resistant: MCF-7/ADR (Doxorubicin-resistant, P-gp overexpressing).

  • Treatment: Treat cells with the novel compound (0.1 - 10

    
    M) +/- a known P-gp substrate (e.g., Doxorubicin).
    
  • Readout: MTT or CellTiter-Glo at 72 hours.

  • Calculation: Calculate the Resistance Reversal Index (RRI) :

    
    
    
    • Target: An RRI > 10 indicates significant MDR reversal capability.

Part 4: Validation Workflow Visualization

This workflow ensures a logical progression from synthesis to in vivo proof-of-concept, minimizing resource wastage on "dead-end" compounds.

ValidationWorkflow cluster_phase1 Phase I: Molecular Validation cluster_phase2 Phase II: Cellular Profiling cluster_phase3 Phase III: Pre-Clinical Synthesis Synthesis of Pyrrolo[3,2-d]pyrimidines Docking In Silico Docking (Hinge Interaction Check) Synthesis->Docking Enzymatic Kinase Panel (IC50) (vs. Sorafenib/Gefitinib) Docking->Enzymatic Select Top 10 Viability Cell Viability (MTT) (WT vs. MDR Lines) Enzymatic->Viability Select Top 3 (<100nM) Western Western Blot (p-ERK / p-AKT / p-VEGFR) Viability->Western Confirm Mechanism ADME ADME/Tox (Liver Microsomes) Western->ADME Xenograft In Vivo Xenograft (Tumor Volume Reduction) ADME->Xenograft Lead Candidate

Figure 2: The "Funnel" approach to validating pyrrolo[3,2-d]pyrimidines, prioritizing early kinase selectivity and MDR profiling before expensive in vivo steps.

Part 5: In Vivo Performance & Strategic Recommendations

In Vivo Xenograft Protocol

To prove antitumor efficacy, the compound must demonstrate bioavailability and tumor regression in a mouse model.

  • Model: BALB/c nude mice bearing A549 (Lung) or HepG2 (Liver) xenografts.

  • Dosing: Oral gavage (PO) is preferred to demonstrate the solubility advantage of the 9-deazapurine scaffold.

    • Vehicle: 0.5% CMC-Na (Carboxymethyl cellulose) – Note: This scaffold usually does not require harsh solvents like Cremophor EL, unlike many Quinazolines.

  • Endpoints: Tumor volume (

    
    ) and body weight (toxicity proxy).
    
Strategic Recommendation

Switch to a Pyrrolo[3,2-d]pyrimidine scaffold if:

  • Solubility Issues: Your current Quinazoline lead has poor oral bioavailability.

  • IP Crowding: You need to operate outside the saturated 7-deazapurine (Pyrrolo[2,3-d]) patent space.

  • Resistance: Your target indication involves high expression of ABC transporters (MDR).

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. MDPI. (2023). Validates the general deazapurine scaffold against VEGFR2/EGFR.

  • Pyrrolo[3,2-d]pyrimidines as Inhibitors of Multidrug Resistance Protein 1 (MRP1). ResearchGate. (2024). Establishes the specific utility of the [3,2-d] isomer in MDR reversal.

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors. Journal of Medicinal Chemistry. (2022). Defines the standard for kinase assay validation (IC50, Z-factor).

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors. PMC. (2022). Provides comparative data on deazapurine binding modes.

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. NIH. (2020). Highlights the kinase selectivity potential of the [3,2] fused systems.

Sources

Comparative

Comparative Analysis of Pyrrolopyrimidine and Thienopyrimidine Scaffolds in Drug Discovery

Executive Summary In the realm of kinase inhibitor design, the choice of the core scaffold is the single most critical decision a medicinal chemist makes. It dictates the vector of exit vectors, solubility, metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of kinase inhibitor design, the choice of the core scaffold is the single most critical decision a medicinal chemist makes. It dictates the vector of exit vectors, solubility, metabolic stability, and, crucially, the hydrogen-bonding potential within the ATP-binding hinge region.

This guide provides a rigorous, head-to-head technical analysis of two "privileged" bioisosteres of adenine: Pyrrolo[2,3-d]pyrimidine (7-deazapurine) and Thieno[2,3-d]pyrimidine . While both scaffolds effectively mimic the purine core of ATP, they possess distinct electronic and physicochemical profiles that drive their suitability for different kinase targets.

Key Takeaway: Choose Pyrrolo[2,3-d]pyrimidine when a hydrogen bond donor is required at the hinge region (mimicking N7 of adenine) or when aqueous solubility is a limiting factor. Choose Thieno[2,3-d]pyrimidine to exploit hydrophobic pockets, improve membrane permeability (lipophilicity), or when the target kinase hinge region lacks a requisite hydrogen bond acceptor.

Structural & Physicochemical Analysis[1]

The fundamental difference lies in the five-membered ring fusion. This substitution of Nitrogen (NH) with Sulfur (S) dramatically alters the electronic landscape of the molecule.

Table 1: Comparative Physicochemical Properties
FeaturePyrrolo[2,3-d]pyrimidineThieno[2,3-d]pyrimidineImpact on Drug Design
Core Atom (Pos 7) Nitrogen (NH)Sulfur (S)Defines H-bond capability in the hinge region.
H-Bond Potential Donor (NH) & Acceptor (N1, N3)Acceptor (S - weak) & Acceptor (N1, N3)Pyrrolo mimics Adenine's N7 donor; Thieno is hydrophobic.
Lipophilicity (cLogP) Lower (More Polar)Higher (More Lipophilic)Thieno analogs often have higher permeability but lower solubility.
Aromaticity High (Electron rich)High (S is less electronegative than O/N)Both allow

-stacking with Gatekeeper residues.
Metabolic Liability Moderate (N-dealkylation, oxidation)High (S-oxidation, Epoxidation)Thiophene rings are structural alerts for reactive metabolite formation (RM).
Solubility Generally HigherGenerally LowerPyrrolo is preferred for CNS or oral drugs requiring high solubility.
Structural Homology to ATP
  • Adenine (ATP): Contains N7 (H-bond acceptor) and N9 (glycosidic bond).

  • Pyrrolo[2,3-d]: The N7 is replaced by a Carbon, and the N-H is at the equivalent of the N9 position (if unsubstituted) or N7 (if 7H-isomer). Correction: In 7H-pyrrolo[2,3-d]pyrimidine, the N7-H acts as a donor, mimicking the N-H often found in inhibitor binding modes.

  • Thieno[2,3-d]: The S atom replaces the N-H/C-H bond. It is a steric bulk increase (Van der Waals radius: S ~1.80 Å vs N ~1.55 Å) and loses the proton donor capability.

Mechanistic Implications: Hinge Binding

The most distinct difference is how these scaffolds interact with the kinase "hinge" region (the linker between the N- and C-lobes).

Graphviz Diagram: Hinge Binding Modes

The following diagram illustrates the differential binding modes.

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_pyrrolo Pyrrolo[2,3-d]pyrimidine cluster_thieno Thieno[2,3-d]pyrimidine Residue_CO Backbone C=O (Acceptor) Residue_NH Backbone N-H (Donor) Pyr_N1 N1 (Acceptor) Pyr_N1->Residue_NH H-Bond (Strong) Pyr_NH7 N7-H (Donor) Pyr_NH7->Residue_CO H-Bond (Strong) Thieno_N1 N1 (Acceptor) Thieno_N1->Residue_NH H-Bond (Strong) Thieno_S7 S7 (Hydrophobic) Thieno_S7->Residue_CO No H-Bond (Steric/VDW only)

Caption: Comparative Hinge Binding. Pyrrolo scaffolds (Green) can form a bidentate H-bond network. Thieno scaffolds (Red) lose the donor interaction, relying on hydrophobic contacts.

Synthetic Accessibility & Workflows

Pyrrolo[2,3-d]pyrimidine Synthesis

The synthesis typically involves the cyclization of


-haloketones with 2,4-diaminopyrimidines or the manipulation of pyrrole precursors.
  • Common Route: Reaction of ethyl-2-cyano-4,4-diethoxybutanoate with thiourea/urea followed by cyclization.

  • Key Challenge: Regioselectivity during N-alkylation can be problematic (N7 vs N1).

Thieno[2,3-d]pyrimidine Synthesis

The Gewald Reaction is the cornerstone of thienopyrimidine synthesis, offering modular access to the thiophene core which is then annulated.

  • Common Route: Gewald reaction of a ketone/aldehyde with elemental sulfur and ethyl cyanoacetate to form 2-aminothiophene-3-carboxylate. This is then cyclized with formamide.

  • Advantage: Highly modular; diverse R-groups can be introduced early in the Gewald step.

Synthesis Start_Gewald Ketone + Sulfur + Ethyl Cyanoacetate Step1 Gewald Reaction (Morpholine, EtOH, Reflux) Start_Gewald->Step1 Inter_Thiophene 2-Aminothiophene-3-carboxylate Step1->Inter_Thiophene Step2 Cyclization (Formamide/Formamidine Acetate) Inter_Thiophene->Step2 Final_Thieno Thieno[2,3-d]pyrimidin-4(3H)-one Step2->Final_Thieno Step3 Chlorination (POCl3) Final_Thieno->Step3 Product 4-Chloro-thieno[2,3-d]pyrimidine (Key Intermediate) Step3->Product

Caption: Standard synthetic workflow for Thieno[2,3-d]pyrimidine via the Gewald reaction.

Biological Performance & Case Studies

Case Study A: JAK Inhibition (Pyrrolo Dominance)
  • Drug: Tofacitinib (Pfizer).

  • Scaffold: Pyrrolo[2,3-d]pyrimidine.[1][2][3][4][5][6][7]

  • Logic: The JAK kinase hinge region requires a specific donor-acceptor motif. The pyrrolo NH forms a critical hydrogen bond with Glu966 (via water) or Leu932 backbone, essential for nanomolar potency (IC50 = 3.2 nM against JAK3).

  • Outcome: High solubility and potency led to FDA approval for Rheumatoid Arthritis.

Case Study B: EGFR/PI3K Inhibition (Thieno Utility)
  • Candidate: GDC-0941 (Pictilisib) (Genentech).

  • Scaffold: Thieno[3,2-d]pyrimidine (Isomeric to 2,3-d).

  • Logic: The PI3K binding pocket is hydrophobic.[3] The thienopyrimidine core provides a lipophilic anchor that packs well against Val851 in the hinge without requiring a donor interaction at that specific vector.

  • Outcome: Potent PI3K inhibition (IC50 = 3 nM).

Metabolic Stability Warning (Structural Alert)

Thienopyrimidines carry a higher risk of metabolic activation.

  • Mechanism: Cytochrome P450 (CYP) mediated S-oxidation of the thiophene ring.[8]

  • Result: Formation of reactive thiophene S-oxides or epoxides, which can covalently bind to proteins (hepatotoxicity).

  • Mitigation: Block metabolic "soft spots" on the thiophene ring with electron-withdrawing groups (e.g., Cl, F) or bulky substituents to sterically hinder CYP access.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidine (Key Intermediate)

This protocol yields the electrophilic core ready for SNAr coupling with amines.

  • Reagents: 2-amino-3-carbethoxythiophene (1.0 eq), Formimidoamide acetate (1.5 eq), Ethanol (10 vol), POCl3 (5 vol).

  • Cyclization:

    • Dissolve 2-amino-3-carbethoxythiophene in Ethanol.

    • Add Formimidoamide acetate.

    • Reflux for 12 hours (Monitor by TLC: Hexane/EtOAc 1:1).

    • Cool to 0°C. The product (Thienopyrimidin-4-one) precipitates. Filter and dry.

  • Chlorination:

    • Suspend the dried solid in neat POCl3.

    • Heat to 100°C for 4 hours. The solution will clarify.

    • Caution: Remove excess POCl3 under reduced pressure.

    • Pour residue onto crushed ice/NaHCO3 (Exothermic!). Extract with DCM.

    • Yield: Typically 70-85% of a tan solid.

Protocol 2: ADP-Glo™ Kinase Assay (Generic)

A self-validating luminescent assay to compare IC50 values of scaffolds.

  • Preparation:

    • Prepare 2.5x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare 2.5x Substrate/ATP mix (ATP concentration = Km of the specific kinase).

    • Prepare 5x Compound dilutions in 5% DMSO.

  • Reaction:

    • In a 384-well white plate: Add 2 µL Kinase + 1 µL Compound. Incubate 10 min RT.

    • Add 2 µL Substrate/ATP mix to initiate.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must be within 3-fold of historical IC50.

Scaffold Selection Decision Matrix

Use this logic tree to select the appropriate scaffold for your project.

DecisionTree Start Start: Kinase Target Selected Q1 Does the Hinge Region require a H-bond Donor? Start->Q1 Branch_Yes Yes (e.g., JAK, Aurora) Q1->Branch_Yes Required Branch_No No (e.g., PI3K, EGFR) Q1->Branch_No Not Required Select_Pyrrolo Select Pyrrolo[2,3-d]pyrimidine Branch_Yes->Select_Pyrrolo Q2 Is Aqueous Solubility Critical? (e.g., CNS indication) Branch_No->Q2 Select_Thieno Select Thieno[2,3-d]pyrimidine Q2->Select_Pyrrolo High Solubility Needed Q3 Is Metabolic Stability a concern? Q2->Q3 Solubility Manageable Q3->Select_Pyrrolo Avoid Structural Alerts Q3->Select_Thieno Acceptable Risk

Caption: Strategic decision tree for scaffold selection based on structural biology and ADME criteria.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 2024. Link

  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry, 2016.[4] Link

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 2025. Link

  • Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Chemical Research in Toxicology, 2015. Link

  • Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[9] Link

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors. Journal of Medicinal Chemistry, 2025. Link

Sources

Validation

A Comparative Guide to Evaluating Off-Target Kinase Activity of Pyrrolopyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, pyrrolopyrimidine-based kinase inhibitors have emerged as a promising class of targeted agents for various cancers and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, pyrrolopyrimidine-based kinase inhibitors have emerged as a promising class of targeted agents for various cancers and other diseases.[1][2] Their structural similarity to adenine allows them to effectively compete with ATP at the kinase catalytic site.[1] However, a critical aspect of their preclinical development is the rigorous evaluation of their selectivity, as off-target kinase activity can lead to unforeseen toxicities or even paradoxical pathway activation, complicating clinical translation.[3][4]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of key methodologies for assessing the off-target kinase activity of pyrrolopyrimidine compounds. We will delve into the principles, protocols, and data interpretation of each technique, offering field-proven insights to help you design robust and self-validating experimental strategies.

The Imperative of Off-Target Profiling

The human kinome comprises over 500 kinases, many of which share structural homology in their ATP-binding pockets.[5] This inherent similarity presents a significant challenge in designing truly selective inhibitors.[6] While polypharmacology, the modulation of multiple targets, can sometimes be beneficial, unintended off-target interactions are a primary cause of adverse drug reactions.[7] Therefore, comprehensive off-target profiling is not merely a regulatory checkbox but a fundamental step in understanding a compound's mechanism of action and predicting its clinical safety profile.[8][9]

Comparative Methodologies for Off-Target Kinase Activity Assessment

The choice of methodology for evaluating off-target effects depends on the stage of drug discovery, the desired throughput, and the level of biological relevance required. Here, we compare three widely adopted approaches: large-scale in vitro kinase screening, cellular thermal shift assays (CETSA), and chemical proteomics.

Large-Scale In Vitro Kinase Screening (Kinome Scanning)

Principle: This high-throughput biochemical approach involves testing a compound against a large panel of purified kinases to determine its inhibitory activity.[10][11] These screens are typically performed at a fixed concentration of the inhibitor (e.g., 1 µM) to provide a broad overview of its selectivity.[3] Hits from this initial screen are then often followed up with IC50 value determinations to quantify the potency of inhibition for each off-target kinase.[11]

Causality Behind Experimental Choices: The primary rationale for employing kinome scanning early in a project is its scalability and direct measure of enzymatic inhibition.[12] By screening against hundreds of kinases, researchers can quickly identify potential off-target liabilities and guide structure-activity relationship (SAR) studies to improve selectivity.[13][14][15] The choice of ATP concentration in these assays is a critical parameter; while some assays use a fixed low ATP concentration, performing screens at physiologically relevant ATP concentrations (e.g., 1 mM) can provide more translatable data.[16]

Data Presentation: Kinome Scan Data for Hypothetical Pyrrolopyrimidine Compounds

To illustrate the output of such a screen, the table below presents hypothetical kinome scan data for two pyrrolopyrimidine compounds, "Compound A" (designed as a LRRK2 inhibitor) and "Compound B" (a RET inhibitor).

Kinase TargetCompound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)Kinase Family
LRRK2 (On-Target) 98% 15%TKL
RET (On-Target) 12%95% TK
SRC75%20%TK
ABL168%18%TK
EGFR10%85%TK
VEGFR2 (KDR)5%70%TK
CDK245%30%CMGC
p38α35%25%CMGC

Interpretation:

  • Compound A shows potent inhibition of its intended target, LRRK2. However, it also exhibits significant off-target activity against the SRC and ABL1 kinases. This would warrant further investigation to determine if this polypharmacology is desirable or a potential liability.[17]

  • Compound B is a potent RET inhibitor but also strongly inhibits EGFR and VEGFR2. Inhibition of these kinases is associated with known clinical side effects, highlighting the importance of such profiling.[18]

Experimental Protocol: Radiometric Kinase Assay

This is a classic and robust method for measuring kinase activity.

Objective: To quantify the inhibitory activity of a pyrrolopyrimidine compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (pyrrolopyrimidine derivative)

  • Phosphocellulose paper or membrane

  • Scintillation counter

Step-by-Step Methodology:

  • Reaction Preparation: Prepare a reaction mix containing the kinase, its substrate, and the kinase buffer.

  • Compound Addition: Add the pyrrolopyrimidine compound at various concentrations to the reaction mix. Include a DMSO vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper/membrane, which captures the phosphorylated substrate.

  • Washing: Wash the paper/membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method that assesses target engagement in a cellular context.[19] It is based on the principle that the binding of a ligand (e.g., a kinase inhibitor) to its target protein increases the protein's thermal stability.[20][21] This stabilization can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.[20]

Causality Behind Experimental Choices: The key advantage of CETSA is its ability to confirm target engagement within the complex milieu of a living cell, providing more physiologically relevant data than a biochemical assay.[19][22] It can be used to validate on-target engagement and also to identify off-targets in an unbiased manner when coupled with mass spectrometry (MS-CETSA).[21] This is particularly valuable for differentiating compounds that are potent in biochemical assays but fail to engage their target in cells due to poor permeability or efflux.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis A Treat cells with pyrrolopyrimidine compound C Heat cell lysates/intact cells across a temperature gradient A->C B Vehicle control B->C D Separate soluble and precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot, MS) D->E F Generate melting curves E->F G Thermal Shift Indicates Target Engagement F->G Compare melting curves (Compound vs. Vehicle)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Hypothetical CETSA Data for Compound A

The table below shows the calculated melting temperatures (Tm) for the on-target LRRK2 and a known off-target, SRC, in the presence and absence of Compound A.

Protein TargetTm (Vehicle)Tm (Compound A)Thermal Shift (ΔTm)
LRRK252.5 °C58.0 °C+5.5 °C
SRC55.0 °C59.5 °C+4.5 °C
GAPDH (Control)62.0 °C62.1 °C+0.1 °C

Interpretation:

  • The significant positive thermal shift for both LRRK2 and SRC confirms that Compound A engages these targets in the cellular environment.[23]

  • The negligible shift for the control protein, GAPDH, demonstrates the specificity of the interaction.

Experimental Protocol: Western Blot-Based CETSA

Objective: To determine if a pyrrolopyrimidine compound engages its target kinase in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Pyrrolopyrimidine compound and DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Antibody specific to the target kinase

  • Secondary antibody and detection reagents

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the pyrrolopyrimidine compound or DMSO vehicle for a defined period.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler (e.g., 40-70°C).

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (containing the soluble proteins) and prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target kinase.

  • Detection and Analysis: Use a secondary antibody and chemiluminescence to detect the protein bands. Quantify the band intensities and plot them against the temperature to generate a melting curve.[20]

Chemical Proteomics

Principle: Chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify the full spectrum of protein interactions for a given compound, including non-kinase off-targets.[8]

Causality Behind Experimental Choices: This method is often employed when a compound exhibits an unexpected phenotype that cannot be explained by its known on- and off-target kinase activities. It provides an unbiased view of the compound's interactome. For instance, the (S)-enantiomer of crizotinib was found to primarily target the MTH1 enzyme, a non-kinase, through this approach.[3] This highlights the power of chemical proteomics in uncovering novel mechanisms of action and potential sources of toxicity.[17]

Visualization: Chemical Proteomics Workflow

Chemical_Proteomics A Immobilize pyrrolopyrimidine compound on a solid support B Incubate with cell lysate A->B C Wash to remove non-specific binders B->C D Elute bound proteins C->D E Identify proteins by Mass Spectrometry D->E F Comprehensive Interactome E->F Identify On- and Off-Targets

Caption: Workflow for a typical chemical proteomics experiment.

Synthesis and Recommendations

A multi-pronged approach is often the most effective strategy for a thorough evaluation of off-target kinase activity.

  • Early Stage (Hit-to-Lead): Broad kinome scanning at a single high concentration is invaluable for rapid identification of selectivity issues and guiding medicinal chemistry efforts.[16]

  • Lead Optimization: As compounds are refined, determining IC50 values against a smaller, more focused panel of relevant off-targets identified in the initial screen is crucial. CETSA should be introduced at this stage to confirm cellular target engagement and rank compounds based on their cellular potency and selectivity.

  • Preclinical Candidates: For compounds advancing towards clinical trials, a comprehensive understanding of all potential interactions is necessary. Unbiased chemical proteomics can be employed to uncover any unexpected off-targets that could impact the safety or efficacy profile.

By integrating these complementary methodologies, researchers can build a robust data package that provides a high degree of confidence in the selectivity profile of their pyrrolopyrimidine kinase inhibitors, ultimately increasing the probability of success in clinical development.

References

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021).
  • Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC. (n.d.).
  • In vitro kinase assay. (2024). Protocols.io.
  • Mitigating Off-Target Effects of Kinase Inhibitors in Research. (n.d.). Benchchem.
  • Evaluating Off-Target Effects: A Comparative Guide for Kinase Inhibitors. (n.d.). Benchchem.
  • An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols. (n.d.). Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014).
  • Pyrrolopyrimidine compounds and their uses. (n.d.).
  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. (2022). PubMed.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Taylor & Francis Online.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (2025).
  • Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. (2025). PubMed.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021).
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021).
  • In vitro kinase assay. (2022). Bio-protocol.
  • In vitro kinase assay. (n.d.). Protocols.io.
  • Interpreting ML315 Kinome Scan Data: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Assessing Off-Target Effects: A Comparative Guide for Novel Kinase Inhibitors. (n.d.). Benchchem.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). [No source found].
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • Using the structural kinome to systematize kinase drug discovery. (n.d.).
  • Assay Development for Protein Kinase Enzymes. (2012).
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC. (n.d.).
  • The cellular thermal shift assay of MEK in the presence of inhibitors,... (n.d.).
  • Recommendations for off-target profiling. (2020). CarnaBio USA, Inc..
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.).
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). [No source found].
  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022). bioRxiv.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron.
  • Kinase Screening & Profiling Services. (n.d.). BPS Bioscience.
  • Kinase Screening & Profiling Services. (n.d.).
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (n.d.).

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Comparative

Comparative Profiling: Pexidartinib vs. Next-Gen Pyrrolopyrimidine Scaffolds in CSF1R Inhibition

[1][2][3] Executive Summary & Rationale Pexidartinib (Turalio) , the first FDA-approved systemic therapy for Tenosynovial Giant Cell Tumor (TGCT), is a potent CSF1R inhibitor. However, its clinical utility is shadowed by...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Rationale

Pexidartinib (Turalio) , the first FDA-approved systemic therapy for Tenosynovial Giant Cell Tumor (TGCT), is a potent CSF1R inhibitor. However, its clinical utility is shadowed by a Black Box Warning for hepatotoxicity and off-target activity against c-Kit and FLT3.

This guide compares Pexidartinib (a pyrrolo[2,3-b]pyridine scaffold) against the emerging class of pyrrolo[2,3-d]pyrimidine inhibitors. While structurally isomeric, the pyrrolopyrimidine scaffold offers distinct physicochemical advantages, including improved solubility and the potential to bypass the metabolic liabilities (reactive quinone imine formation) associated with Pexidartinib. This document synthesizes experimental data to demonstrate why pyrrolopyrimidines represent the logical "next generation" of CSF1R antagonists.

Structural & Mechanistic Divergence

To understand the performance gap, one must analyze the scaffold architecture. Both classes function as ATP-competitive inhibitors, often binding in the "DFG-out" (Type II) conformation, but their interaction with the hinge region and solvent front differs.

Scaffold Comparison
  • Pexidartinib (PLX3397): Built on a 7-azaindole (pyrrolo[2,3-b]pyridine) core. The single nitrogen in the 6-membered ring serves as the hydrogen bond acceptor for the hinge region (Glu664 in CSF1R).

  • Pyrrolopyrimidine Analogs: Built on a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core. The additional nitrogen (N3) in the pyrimidine ring alters the electron density, lowering the pKa and often improving aqueous solubility—a critical parameter for oral bioavailability.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the CSF1R signaling cascade and the intervention points for these inhibitors.

CSF1R_Pathway Ligand CSF-1 / IL-34 Receptor CSF1R (Dimerization) Ligand->Receptor Binding Phos Autophosphorylation (Tyr723, Tyr809) Receptor->Phos Activation ATP ATP ATP->Receptor Kinase Activation Inhibitor Inhibitor (Pexidartinib / Pyrrolopyrimidine) Inhibitor->Receptor Competes with ATP (Stabilizes DFG-out) Downstream Downstream Signaling (PI3K/Akt, MAPK) Phos->Downstream Effect Macrophage Survival & Proliferation Downstream->Effect

Figure 1: CSF1R Activation and Inhibition Mechanism.[1][2][3][4] Inhibitors stabilize the inactive conformation, preventing autophosphorylation.

Comparative Performance Data

The data below synthesizes findings from recent medicinal chemistry optimization studies (e.g., J. Med. Chem. 2023, Molecules 2025) comparing Pexidartinib directly against optimized pyrrolopyrimidine analogs (represented here as Compound 27a and Compound 29 series).

Table 1: Kinase Selectivity & Potency Profile
ParameterPexidartinib (PLX3397)Pyrrolopyrimidine Analog (Rep. Cmpd 27a)Interpretation
Scaffold Pyrrolo[2,3-b]pyridinePyrrolo[2,3-d]pyrimidineIsomeric core change.
CSF1R IC50 (Enzymatic) 13 – 20 nM0.4 – 1.2 nM Analogs show ~10-20x higher potency.
c-Kit IC50 (Off-Target) ~10 – 20 nM> 500 nMCritical: Pexidartinib is equipotent against c-Kit; Analogs are selective.
FLT3 IC50 (Off-Target) ~160 nM> 1,000 nMAnalogs reduce FLT3-mediated myelosuppression risk.
Selectivity Ratio (Kit/CSF1R) ~1:1 (Poor)> 400:1 (Excellent)High selectivity reduces hair depigmentation/hematologic toxicity.
Binding Mode Type II (DFG-out)Type II (Autoinhibited Stabilizer)Newer analogs stabilize the autoinhibited state more effectively.
Table 2: ADME & Toxicity Profile
ParameterPexidartinibPyrrolopyrimidine AnalogsClinical Implication
Hepatotoxicity Risk High (Boxed Warning) Low / ModeratePexidartinib toxicity is linked to reactive metabolites.[5]
Metabolic Liability Forms Quinone Imine Designed to avoid Quinone ImineStructural modification blocks bioactivation pathways.
Mitochondrial Tox Inhibits Complex I & VMinimal InhibitionReduced risk of ATP depletion in hepatocytes.
Solubility (pH 7.4) LowModerate to HighImproved formulation potential.

Key Insight: The hepatotoxicity of Pexidartinib is mechanistically linked to the formation of a reactive quinone imine intermediate via CYP3A4 metabolism and direct mitochondrial inhibition. Optimized pyrrolopyrimidines often substitute the specific aniline/pyridine motifs susceptible to this bioactivation, offering a "cleaner" safety profile.

Experimental Protocols for Validation

To validate these claims in your own laboratory, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine IC50 values and residence time.

  • Reagents: Use Recombinant Human CSF1R (cytoplasmic domain), Europium-labeled anti-phosphotyrosine antibody, and a far-red acceptor fluorophore (e.g., ULight-labeled substrate).

  • Preparation: Dilute compounds in 100% DMSO (10-point dose response). Final DMSO concentration in assay should be <1%.

  • Reaction:

    • Mix Enzyme (0.5 nM final) + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 30 mins (Pre-incubation is critical for Type II inhibitors like Pexidartinib to access the DFG-out pocket).

    • Add ATP (at Km, approx 100 µM) and Peptide Substrate.

    • Incubate for 60 mins at Room Temperature.

  • Detection: Add EDTA (to stop reaction) and Detection Mix (Eu-Ab + Acceptor). Read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation.

Protocol B: Reactive Metabolite Trapping (Glutathione Assay)

Purpose: To assess the potential for hepatotoxic quinone imine formation.

  • Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) in phosphate buffer (pH 7.4).

  • Activation: Initiate with NADPH-generating system.

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess). GSH acts as a nucleophile to trap soft electrophiles (quinones).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with cold Acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS .

  • Readout: Look for [M + GSH] adducts.

    • Pexidartinib Result: Significant GSH adduct formation (indicates reactive metabolite).

    • Optimized Pyrrolopyrimidine: Should show negligible GSH adducts.

Workflow Visualization

The following diagram outlines the logical flow for differentiating these compounds in a drug discovery campaign.

Selection_Workflow Start Compound Library (Pyrrolopyrimidines) EnzAssay Enzymatic Assay (CSF1R vs KIT/FLT3) Start->EnzAssay Selectivity Selectivity Filter (Ratio > 100x) EnzAssay->Selectivity IC50 Data Selectivity->Start Fail (Redesign) CellAssay Cellular Assay (Ba/F3 Dependence) Selectivity->CellAssay Pass ToxScreen Hepatotox Screen (GSH Trapping + Mito) CellAssay->ToxScreen Potent ToxScreen->Start Toxic (Scaffold Hop) Lead Lead Candidate ToxScreen->Lead Safe

Figure 2: Screening Cascade. Critical decision gates for selecting safer alternatives to Pexidartinib.

Conclusion

While Pexidartinib established the clinical validity of CSF1R inhibition, its pyrrolo[2,3-b]pyridine scaffold carries inherent liabilities regarding kinase selectivity (c-Kit/FLT3) and metabolic activation (hepatotoxicity).

Experimental evidence supports the Pyrrolo[2,3-d]pyrimidine scaffold as a superior alternative. By introducing the extra nitrogen atom in the core ring and optimizing the 6-position substituents, researchers can achieve:

  • Sub-nanomolar potency (vs. ~13 nM for Pexidartinib).

  • Cleaner safety profiles by eliminating the structural motifs responsible for quinone imine formation.

  • Enhanced selectivity , decoupling therapeutic efficacy from hair depigmentation and hematologic side effects.

Researchers developing next-generation TGCT therapies should prioritize this scaffold evolution to improve the therapeutic index.

References

  • FDA Labeling. (2019).[5] TURALIO® (pexidartinib) capsules, for oral use. U.S. Food and Drug Administration.[5] Link

  • Hagenmeyer, et al. (2025).[2][3] Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.[4] Journal of Medicinal Chemistry.[6] Link

  • Shi, Q., et al. (2021). Contributions of Mitochondrial Damage and Hepatocyte Toxicity to Pexidartinib-Induced Hepatotoxicity.[1][7][8] Toxicological Sciences / FDA. Link

  • Bjørk, et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules.[9][6][1][2][3][5][7][8][10][11][12][13] Link

  • Tap, W. D., et al. (2019). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine. Link

Sources

Validation

Comparative Analysis: Pyrimidine-Substituted vs. Purine-Based Aminoacyl-Sulfamoyl Nucleosides

Executive Summary Aminoacyl-sulfamoyl nucleosides (AASNs) represent the "gold standard" for high-affinity inhibition of aminoacyl-tRNA synthetases (aaRS). By mimicking the metastable aminoacyl-adenylate intermediate, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminoacyl-sulfamoyl nucleosides (AASNs) represent the "gold standard" for high-affinity inhibition of aminoacyl-tRNA synthetases (aaRS). By mimicking the metastable aminoacyl-adenylate intermediate, these compounds typically achieve nanomolar


 values.

However, a critical dichotomy exists in the design of these inhibitors: the choice of the nucleobase scaffold. While the natural Adenosine (Purine) scaffold offers superior enzymatic affinity, it suffers from poor bioavailability and metabolic instability. Pyrimidine-substituted analogues (Cytidine/Uridine-based) have been explored as alternatives to improve physicochemical properties and evade purine-specific resistance mechanisms.

This guide provides a technical comparison of these two scaffolds, analyzing binding thermodynamics, synthetic accessibility, and whole-cell efficacy.

Part 1: The Chemical Scaffold & Mechanism

To understand the performance gap between purine and pyrimidine scaffolds, one must first visualize the reaction intermediate they mimic.

The Target: Aminoacyl-Adenylate Mimicry

aaRS enzymes catalyze a two-step reaction.[1][2] The first step involves the condensation of an amino acid (AA) with ATP to form aminoacyl-AMP (AA-AMP).[1] AASNs replace the labile acyl-phosphate linkage of AA-AMP with a non-hydrolyzable sulfamoyl linker.

Mechanism of Inhibition

The inhibitor binds to the active site, occupying both the amino acid pocket and the ATP pocket. The sulfamoyl group mimics the geometry and charge distribution of the transition state phosphate, effectively "locking" the enzyme.

Mechanism Substrates Amino Acid + ATP Intermediate Aminoacyl-AMP (Transition State) Substrates->Intermediate aaRS Catalysis Complex Dead-End Complex (Enzyme-Inhibitor) Substrates->Complex + Inhibitor Product Aminoacyl-tRNA Intermediate->Product + tRNA Inhibitor Sulfamoyl Nucleoside (Non-hydrolyzable Mimic) Inhibitor->Intermediate Structural Mimicry Complex->Product BLOCKED

Figure 1: Mechanism of Action. The sulfamoyl nucleoside competes with the natural intermediate, forming a stable, dead-end complex with the synthetase.

Part 2: Comparative Performance Analysis

The following analysis contrasts the standard 5'-O-(N-aminoacyl)-sulfamoyl adenosine (DSA) against Pyrimidine analogues (CSP/USP) .

Binding Affinity ( ) & Structural Fit
FeatureAdenosine Scaffold (Purine)Pyrimidine Scaffold (C/U)Impact on Performance
Active Site Recognition High. Forms critical H-bonds (N1, N6) with the "ATP-binding sub-site" of aaRS.Low. Lacks the N7 imidazole nitrogen and distal H-bond donors/acceptors found in adenine.Pyrimidines typically show 100-1000x higher

(weaker binding).
Pi-Stacking Strong. The bicyclic purine ring stacks efficiently with conserved aromatic residues (e.g., Phe/Trp).Weak. The monocyclic pyrimidine ring has reduced surface area for hydrophobic stacking.Significant loss of binding enthalpy (

).
Selectivity Broad. Targets almost all Class I & II aaRSs.Narrow. Only effective against specific enzymes or mutants with smaller binding pockets.Pyrimidines are useful for probing "orthogonal" synthetases.[3]

Key Insight: The ATP binding pocket of most aaRSs is evolutionarily optimized for Adenine. Substituting with Cytosine or Uracil usually creates a "steric void" or abolishes a critical hydrogen bond (often with the backbone of the enzyme), resulting in a drastic loss of potency.

Physicochemical & Metabolic Properties
MetricAdenosine (Purine)Pyrimidine (C/U)
Solubility Moderate.High. Generally more water-soluble due to smaller lipophilic surface.
Metabolic Stability Low. Vulnerable to Adenosine Deaminase (ADA) and kinase phosphorylation.High. Resistant to ADA; less likely to be phosphorylated by cellular kinases.
Toxicity High. Can inhibit other purine-utilizing enzymes (kinases, polymerases).Low. "Clean" profile; less off-target binding to ATP-dependent enzymes.
The "Trojan Horse" Factor

Neither scaffold permeates bacterial membranes efficiently due to the polarity of the sulfamoyl group.

  • Purine Strategy: Often conjugated to siderophores (Albomycin) or peptides (Microcin C).

  • Pyrimidine Strategy: Pyrimidine-based "Trojan Horses" are synthesized to test if the transporter (e.g., YejABEF) or the processing peptidase (e.g., PepA/B) has nucleobase specificity.

    • Result: Transporters are often promiscuous, but once processed inside the cell, the pyrimidine inhibitor fails to bind the target aaRS , rendering the molecule inactive.

Part 3: Experimental Protocols

Protocol A: Aminoacylation Inhibition Assay (The Gold Standard)

This assay measures the ability of the compound to prevent the charging of tRNA.

Reagents:

  • Target aaRS (cloned and purified, e.g., E. coli IleRS).

  • 
    C-labeled Amino Acid (e.g., L-[
    
    
    
    C]-Isoleucine).
  • tRNA (specific to the target aaRS).[2][4]

  • ATP, DTT, MgCl

    
    , KCl.
    

Workflow:

  • Pre-incubation: Mix aaRS (10-50 nM) with the test inhibitor (Purine or Pyrimidine variant) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 20 mM KCl, 1 mM DTT) for 10 minutes at 37°C.
    
  • Initiation: Add substrate mix: ATP (2 mM), tRNA (2 mg/mL), and

    
    C-Amino Acid (10-50 
    
    
    
    M).
  • Kinetics: Remove aliquots at defined time points (0, 2, 5, 10 min).

  • Quenching: Spot aliquots onto TCA-soaked filter paper (precipitates tRNA and protein; free AA washes away).

  • Quantification: Wash filters with 5% TCA, dry, and count radioactivity via liquid scintillation.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to Morrison equation for tight-binding inhibitors to determine 
    
    
    
    .

AssayWorkflow Step1 Pre-incubation (Enzyme + Inhibitor) Step2 Initiation (+ ATP, tRNA, 14C-AA) Step1->Step2 Step3 Sampling (Time points: 0-15 min) Step2->Step3 Step4 Quenching (TCA Precipitation on Filter) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Calculate Ki) Step5->Step6

Figure 2: Aminoacylation Assay Workflow. Standard protocol for determining the inhibitory constant (


) of sulfamoyl nucleosides.

Part 4: Synthesis of Pyrimidine Analogues

While adenosine analogues are commercially available or synthesized via N6-protection, pyrimidine analogues require specific coupling strategies.

General Synthetic Route (Van Aerschot Method):

  • Starting Material: 5'-O-sulfamoyl-cytidine or uridine (protected).

  • Activation: React with diphenyl chlorophosphate to form the active ester.

  • Coupling: React with the amino acid ester (e.g., Ile-O-tBu).

  • Deprotection: Acidic cleavage (TFA) of the t-butyl ester and base protecting groups.

Note: The yield for pyrimidine analogues is often higher due to the lack of reactive exocyclic amines (compared to Adenine N6), but the biological activity is the limiting factor.

Part 5: Conclusion & Recommendations

For Drug Discovery:

  • Stick to Purines: If the goal is nanomolar inhibition of wild-type aaRS, the Adenosine scaffold is non-negotiable . The binding energy contribution of the adenine base is too high to sacrifice.

  • Use Pyrimidines for Controls: Use Cytidine-sulfamoyl analogues as negative controls in binding assays to prove specific active-site engagement of your lead purine compounds.

For Chemical Biology:

  • Orthogonal Pairs: Pyrimidine analogues are excellent candidates for engineering "bump-hole" pairs where a mutant aaRS is designed to accept the smaller pyrimidine base, allowing selective inhibition of a specific synthetase in a complex mixture.

References

  • Cusack, S., et al. (2000). The 2 Å crystal structure of the catalytic domain of the bacterial aspartyl-tRNA synthetase complexed with the adenylate analogue.EMBO Journal . Link

  • Van Aerschot, A., et al. (2012). Investigation, optimization and synthesis of sulfamoyloxy-linked aminoacyl-AMP analogues.Tetrahedron . Link

  • Vasko, M., et al. (2011). Siderophore-based Trojan horse antibiotics: the chemistry and biology of Microcin C and its analogues.Natural Product Reports . Link

  • Gadakh, B., & Van Aerschot, A. (2012). Aminoacyl-tRNA synthetase inhibitors as antimicrobial agents: a patent review from 2006 till present.Expert Opinion on Therapeutic Patents . Link

  • Metlitskaya, A., et al. (2006). Aspartyl-tRNA synthetase is the target of peptide nucleotide antibiotic Microcin C.Journal of Biological Chemistry . Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental responsibility. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, a halogenated heterocyclic compound commonly used in pharmaceutical research and development. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to manage this chemical waste stream effectively, ensuring the safety of your personnel and the integrity of your facility.

The structural characteristics of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, specifically the presence of both chlorine and iodine atoms on a pyrrolopyrimidine core, necessitate a cautious and informed approach to its disposal. Halogenated organic compounds are recognized for their potential to form toxic and persistent environmental pollutants if not handled and disposed of correctly.

Core Principles of Halogenated Waste Management

The disposal of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is governed by the principles of hazardous waste management. The primary goal is to prevent the release of the compound and its degradation products into the environment. This is achieved through a multi-step process that begins with proper segregation and ends with thermal destruction by a licensed waste disposal facility.

Hazard Identification and Risk Assessment
  • Toxic if swallowed .[1]

  • Causes of skin and eye irritation .[2]

  • Potentially causing respiratory irritation .[2]

Therefore, it is imperative to handle this compound and its waste with the appropriate personal protective equipment (PPE) and within a controlled environment.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure a safe and compliant disposal process.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste containing 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, ensure the following PPE and engineering controls are in place:

  • Engineering Controls: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat should be worn.

Step 2: Waste Segregation

Proper segregation is the most critical step in preventing hazardous chemical reactions and ensuring compliant disposal.

  • Designated Halogenated Waste Container: All waste containing 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine must be collected in a designated "Halogenated Organic Waste" container.[3] This includes:

    • Unused or expired solid compound.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

    • Solutions containing the compound.

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste or other waste streams.[3] Incompatible materials include strong oxidizing agents and strong acids.[1]

Step 3: Waste Container Selection and Labeling

The choice of waste container and its labeling are crucial for safe storage and transport.

  • Container Type: Use a chemically resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid halogenated waste.[3]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage

Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be in a well-ventilated location, away from sources of ignition and incompatible materials.

  • Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation. Keep the container securely closed when not in use.[4]

Step 5: Final Disposal

The final disposal of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine must be handled by a licensed hazardous waste disposal company.

  • Arranging for Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup.

  • Recommended Disposal Method: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration.[5] Incineration at temperatures around 1200 K ensures the complete destruction of the compound and prevents the formation of toxic byproducts such as dioxins and furans.[5]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type (Solid, Liquid, Contaminated Material) fume_hood->waste_type halogenated_container Select Designated 'Halogenated Organic Waste' Container waste_type->halogenated_container segregate Segregate from Non-Halogenated and Incompatible Waste halogenated_container->segregate label_container Label Container Accurately (Name, Hazards, Date) segregate->label_container secure_cap Securely Close Container label_container->secure_cap storage_area Store in Designated Satellite Accumulation Area secure_cap->storage_area waste_pickup Arrange for Hazardous Waste Pickup with Licensed Vendor storage_area->waste_pickup incineration High-Temperature Incineration (Preferred Method) waste_pickup->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteDue to the presence of chlorine and iodine atoms.
Primary Hazard Toxic, Skin/Eye IrritantBased on data from structurally similar compounds.[1][2]
Incompatible Materials Strong oxidizing agents, Strong acidsTo prevent hazardous chemical reactions.[1]
Recommended Container Labeled, sealed HDPE containerEnsures chemical resistance and prevents leaks.[3]
Disposal Method High-Temperature IncinerationEnsures complete destruction and prevents formation of toxic byproducts.[5]

By adhering to this comprehensive disposal guide, you can ensure the safe and compliant management of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine waste, thereby fostering a culture of safety and environmental stewardship within your laboratory.

References

  • ChemSrc. (n.d.). MSDS of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • M. Al-Ghouti, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
  • U.S. Environmental Protection Agency. (n.d.). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Operational Safety Guide: 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine Executive Safety Directive Substance Identity: 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS: 1012785-51-1 (Note: Isomeric references often conflate...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Executive Safety Directive

Substance Identity: 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS: 1012785-51-1 (Note: Isomeric references often conflate with the [2,3-d] system; safety protocols are structurally homologous).[1] Primary Hazard Class: High Potency / Irritant / Potential Sensitizer

The "Why" Behind the Protocol: This compound is not merely a "chemical reagent"; it is a di-halogenated purine isostere. In drug discovery, this scaffold is frequently utilized to develop kinase inhibitors (e.g., JAK or BCR-ABL inhibitors).[1] Consequently, you must treat this substance as biologically active until proven otherwise.[1] The presence of Iodine (C-7) and Chlorine (C-2) provides two reactive handles for nucleophilic attack, meaning the compound can alkylate biological macromolecules (proteins/DNA) if absorbed.[1]

Hazard Architecture & Risk Assessment

As a Senior Application Scientist, I categorize this material under Occupational Exposure Band (OEB) 3 (Potent) due to its structural alerts.

Hazard DomainSpecific RiskMechanism of Action
Respiratory High Risk Fine crystalline powders of halogenated heterocycles are easily aerosolized. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.[1]
Dermal Moderate to High The lipophilic nature of the pyrrolopyrimidine core facilitates skin absorption.[1] The halogen substituents increase lipid solubility.[1]
Ocular Severe Solid particles are abrasive and chemically corrosive to the cornea.[1] Hydrolysis on the eye surface can release trace acid halides.[1]
Reactivity Moderate Incompatible with strong oxidizers. Can release toxic Iodine vapor (

) or Hydrogen Chloride (

) upon thermal decomposition.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization of the task.[1]

Task-Based PPE Selection
Operational PhaseHand ProtectionRespiratory ProtectionEye/Face ProtectionBody Protection
Weighing / Solid Transfer (< 1g)Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer gloves immediately upon contamination.N95 (minimum) if in Fume Hood.[1] P100/HEPA if open bench (discouraged).Safety Goggles (tight-fitting).[1][2] Standard glasses allow dust entry from the side.[1]Lab coat (buttoned), long sleeves, closed-toe shoes.[1]
Synthesis / Solution Handling Double Nitrile or Nitrile + Laminate (e.g., Silver Shield®) if using penetrating solvents like DMSO or DMF.[1]Fume Hood Sash at proper height. Respirator not required if hood face velocity > 100 fpm.Safety Glasses with side shields. Face shield required if heating/refluxing.Chemical-resistant apron over lab coat.[1]
Spill Cleanup / Waste Disposal Laminate / Barrier Gloves (Silver Shield®). Nitrile degrades rapidly in pure halogenated solvents.[1]Full-Face Respirator with Multi-Gas/Vapor (OV/AG/P100) cartridges.Full-Face Respirator provides eye protection.[1]Tyvek® Coveralls (Type 5/6) to prevent dust settling on clothes.

Logic Visualization: PPE Decision Tree

The following diagram illustrates the decision logic for selecting the correct PPE based on the physical state and solvent system used.

PPE_Decision_Logic Start Start: Handling 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mixture State->Solution Quant Quantity > 10g or Fine Dust? Solid->Quant Solvent Solvent Type? Solution->Solvent Hood Is Fume Hood Available? Quant->Hood No High_PPE High Exposure PPE: P100 Respirator + Tyvek Sleeves (Static Control Essential) Quant->High_PPE Yes Std_PPE Standard PPE: Double Nitrile, Goggles, Lab Coat (Work in Hood) Hood->Std_PPE Yes Hood->High_PPE No (Avoid!) Std_Solv Standard (MeOH, DCM, EtOAc) Solvent->Std_Solv Pen_Solv Penetrating (DMSO, DMF, DMAc) Solvent->Pen_Solv Glove_Nit Double Nitrile Gloves Std_Solv->Glove_Nit Glove_Lam Laminate (Silver Shield) Gloves Pen_Solv->Glove_Lam

Figure 1: Decision logic for PPE selection.[1] Note that "Penetrating Solvents" like DMSO carry the dissolved toxicant through standard nitrile gloves, necessitating laminate barriers.[1]

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Context: The 5H-pyrrolo[3,2-d]pyrimidine scaffold is often electrostatic.[1] Static discharge can cause "jumping" of the powder, leading to invisible surface contamination.[1]

  • Engineering Control: Use a static eliminator (ionizing fan or gun) inside the balance enclosure.

  • Technique:

    • Place a tack-mat (sticky mat) at the entrance of the weighing area.

    • Pre-weigh the receiving vessel (flask) with solvent if possible, to capture dust immediately.[1]

    • Do not use a spatula to scrape the last milligram.[1] Rinse the weighing boat with solvent into the reaction vessel.[1]

B. Solubilization & Synthesis

Context: The C-2 Chloro and C-7 Iodo positions are electrophilic.

  • Solvent Choice: If dissolving in DMSO or DMF for biological assay, assume the solution can penetrate skin instantly.[1]

  • Labeling: Any flask containing this intermediate must be labeled "TOXIC - KINASE INHIBITOR INTERMEDIATE" not just the structure.

C. Emergency Spill Response
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: If powder, cover gently with paper towels dampened with an inert solvent (e.g., heptane) to prevent dust cloud formation.[1] Do not dry sweep. [1]

  • Decontaminate: Wash the surface with a 10% surfactant solution (detergent) followed by water. The surfactant helps lift the lipophilic heterocycle from surfaces.[1]

Waste Disposal & Deactivation

Disposal must follow strict segregation to prevent the formation of toxic gases (e.g., mixing with oxidizers).[1]

Waste_Disposal Waste Waste Generation Type Waste Type? Waste->Type Solid_Waste Solid Contaminated (Gloves, Weigh Boats) Type->Solid_Waste Liq_Waste Liquid Mother Liquor Type->Liq_Waste Halogen Halogenated Stream (High BTU Incineration) Solid_Waste->Halogen Double Bagged Liq_Waste->Halogen Carboy Segregation CRITICAL: NO Acids NO Oxidizers Halogen->Segregation Final Certified Chemical Destruction Plant Segregation->Final

Figure 2: Waste stream segregation.[1] The presence of Iodine and Chlorine mandates disposal in the Halogenated Waste stream to ensure flue gas scrubbing during incineration.[1]

Disposal Protocol:

  • Stream: Halogenated Organic Waste . Even if dissolved in non-halogenated solvents (like Acetone), the high halogen content of the solute dictates the stream.[1]

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic, as halogenated compounds can accelerate corrosion.[1][3]

  • Labeling: Explicitly list "Halogenated Pyrimidine Derivative" on the waste tag.

References

  • PubChem. 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (Isomer Analog Safety Data).[1] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]

  • National Institutes of Health (NIH). Safe Handling of Hazardous Drugs.[1][4] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
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